Methacycline
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for bacterial disease and has 1 investigational indication.
Properties
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31)/t10-,14-,15+,17+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYOPDCBBDCGOE-IWVLMIASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3963-95-9 (mono-hydrochloride) | |
| Record name | Methacycline [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000914001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023272 | |
| Record name | Methacycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water solubility = 7548 mg/l at 21 °C | |
| Record name | Metacycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHACYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
914-00-1 | |
| Record name | Methacycline [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000914001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metacycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methacycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metacycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR235I7C5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHACYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methacycline Hydrochloride: Chemical Properties and Structure
This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound Hydrochloride. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound hydrochloride is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline family.[1][2] It presents as a yellow crystalline powder.[3][4][5] The hydrochloride salt is the preferred formulation for pharmaceutical applications due to its enhanced stability and solubility.[5][6]
Quantitative Data Summary
The key chemical and physical properties of this compound hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₃ClN₂O₈ | [4][5][7] |
| Molecular Weight | 478.88 g/mol | [1][8][9] |
| CAS Number | 3963-95-9 | [7][8][9] |
| Appearance | Yellow, crystalline powder | [3][4][5] |
| Melting Point | Decomposes at ~205-210°C; reported up to >224°C | [3][4][5] |
| pKa (Predicted) | Strongest Acidic: 2.88; Strongest Basic: 7.44 | [10] |
| LogP | -0.3 | [3] |
| Water Solubility | 7548 mg/L (at 21°C) | [3] |
| Other Solubilities | Soluble in water, ethanol, methanol, DMF, and DMSO. Sparingly soluble in alcohol. Practically insoluble in ether and chloroform. | [3][4][6][11] |
| UV Maximum Absorption | In Methanol + 0.01 N HCl: 253 nm (log ε=4.37), 345 nm (log ε=4.19) | [3][12] |
| pH (10 mg/mL solution) | 2.0 - 3.0 | [13] |
| Stability | Stable at room temperature but unstable in light. The absence of the 6-hydroxyl group increases its stability in both acidic and basic conditions compared to other tetracyclines. | [3][5][14] |
Chemical Structure and Identification
The structural integrity and identification of this compound hydrochloride are crucial for its function and regulatory approval.
IUPAC Name
(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride.[7]
Chemical Identifiers
| Identifier Type | Identifier | Source(s) |
| SMILES | CN(C)[C@H]1[C@@H]2--INVALID-LINK--O.Cl | [7][15] |
| InChI Key | VZQARNDJLLWXGL-CCHMMTNSSA-N | [10][11][15] |
| Synonyms | Metacycline hydrochloride, 6-methylene Oxytetracycline, Rondomycin | [5][7][11] |
Mechanism of Action
This compound hydrochloride exerts its bacteriostatic effect by inhibiting protein synthesis.[16][17] The primary mechanism involves reversibly binding to the 30S ribosomal subunit of susceptible bacteria.[7][9] This binding action blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.[3][5][9] Some evidence also suggests binding to the 50S ribosomal subunit.[6][18] Beyond its antibacterial properties, this compound has been shown to inhibit matrix metalloproteinases and epithelial-mesenchymal transition (EMT).[3][8][19]
References
- 1. scbt.com [scbt.com]
- 2. benthamscience.com [benthamscience.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fengchengroup.com [fengchengroup.com]
- 5. Metacycline hydrochloride | 3963-95-9 [chemicalbook.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. This compound Hydrochloride | C22H23ClN2O8 | CID 54685047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. toku-e.com [toku-e.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound [drugfuture.com]
- 13. This compound Hydrochloride [drugfuture.com]
- 14. This compound hydrochloride | CAS#:3963-45-9 | Chemsrc [chemsrc.com]
- 15. This compound hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material | 3963-95-9 [sigmaaldrich.com]
- 16. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 17. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 18. toku-e.com [toku-e.com]
- 19. medchemexpress.com [medchemexpress.com]
Methacycline's Mechanism of Action in Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methacycline is a semi-synthetic tetracycline antibiotic that exhibits broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis, a fundamental process for bacterial growth and replication. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of this compound's engagement with the bacterial ribosome. It details the specific binding site, the impact on translational elongation and initiation, quantitative aspects of its inhibitory action, and the primary mechanisms through which bacteria develop resistance. Detailed experimental protocols for studying these interactions are also provided, alongside graphical representations of key pathways and workflows to facilitate a comprehensive understanding for research and development applications.
Core Mechanism of Action: Inhibition of Translational Elongation
The universally accepted mechanism for tetracycline-class antibiotics, including this compound, is the disruption of the elongation phase of protein synthesis.[3] This process is mediated by a direct, reversible interaction with the bacterial ribosome.[1]
Targeting the 30S Ribosomal Subunit
Bacterial ribosomes (70S) are composed of two subunits: a large 50S subunit and a small 30S subunit.[4] this compound selectively targets the 30S subunit, which is responsible for decoding messenger RNA (mRNA).[2][5]
Blocking the Aminoacyl-tRNA (A-Site)
Within the 30S subunit, this compound binds to a specific, high-affinity site composed primarily of 16S ribosomal RNA (rRNA).[1][5] This binding pocket is located at the ribosomal aminoacyl (A) site, the very location where an incoming aminoacyl-tRNA (aa-tRNA) complex must bind to deliver the next amino acid in the growing polypeptide chain.[6] By occupying this critical space, this compound creates a steric blockade that physically prevents the stable binding and accommodation of the aa-tRNA.[2][3] This action effectively halts the addition of new amino acids, thereby arresting protein synthesis.[2] Because the binding is reversible, the effect is primarily bacteriostatic, inhibiting bacterial growth rather than directly killing the cells.[1]
The Ribosomal Binding Site in Molecular Detail
Decades of research, including X-ray crystallography and chemical probing, have elucidated the precise location of the primary tetracycline binding site (often denoted Tet-1) on the 16S rRNA.
-
Key rRNA Helices: The Tet-1 site is a pocket formed by nucleotides within the head of the 30S subunit, primarily involving helices h31 and h34 of the 16S rRNA.[7]
-
Specific Interactions: The charged, hydrophilic face of the tetracycline molecule forms hydrogen bonds with the sugar-phosphate backbone of several nucleotides in this region, including C1054 and U1052.[7]
-
Magnesium's Role: The interaction is often mediated by magnesium ions (Mg²⁺), which coordinate between the antibiotic and the rRNA, enhancing the binding affinity.[5]
While a primary high-affinity site is responsible for the main inhibitory action, several lower-affinity secondary binding sites have also been identified on the 30S subunit, although their functional significance remains less clear.[6][7]
A Complementary Mechanism: Inhibition of Translation Initiation
While inhibition of elongation is the canonical mechanism, emerging evidence suggests that tetracyclines can also interfere with the earlier phase of translation initiation. Studies on tetracycline derivatives have shown that these antibiotics can:
-
Allosterically Perturb Initiation Factor 3 (IF3): Induce a conformational change in IF3 when it is bound to the 30S subunit.[3]
-
Retain Initiation Factor 1 (IF1): Slow the dissociation of IF1 from the initiation complex, delaying the subsequent joining of the 50S subunit and progression to the elongation phase.[3]
This complementary mechanism suggests that tetracyclines may disrupt protein synthesis at multiple checkpoints, enhancing their overall efficacy.
Quantitative Data on Tetracycline-Ribosome Interactions
Quantifying the binding affinity and inhibitory concentration of antibiotics is crucial for drug development. While specific binding constants for this compound are not prominently available in recent literature, data from the broader tetracycline class provide a valuable benchmark. The high-affinity primary binding site for tetracyclines on the 30S ribosomal subunit generally exhibits a dissociation constant (Kd) in the low micromolar range.[7]
| Compound Class / Compound | Parameter | Value | Organism / System | Reference |
| Tetracyclines (General) | Kd | 1 - 20 µM | Bacterial Ribosomes | [7] |
| Tetracycline | Half-maximal Inhibition (Ac-Phe-tRNA binding) | ~10 µM | E. coli Ribosomes | [8] |
| This compound Hydrochloride | IC50 (EMT Inhibition) | ~5 µM | A549 Human Lung Cells | [9] |
| Tigecycline | Binding Affinity vs. Tetracycline | >100-fold higher | 70S Ribosome | [10] |
Note: The IC50 value for this compound listed is for a non-bacterial, anti-fibrotic activity and is included for completeness, but it does not reflect its direct antibacterial potency.
Experimental Protocols
Elucidating the mechanism of action of ribosome-targeting antibiotics requires a suite of biophysical and biochemical techniques.
Protocol: Determining Ribosome Binding via Chemical Footprinting
This method identifies the antibiotic's binding site by observing how it protects rRNA nucleotides from chemical modification.
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes or 30S subunits from the target bacterium (e.g., Escherichia coli) through sucrose gradient ultracentrifugation.
-
Complex Formation: Incubate the purified ribosomes (e.g., at a final concentration of 1 µM) with varying concentrations of this compound (e.g., 1 µM to 100 µM) in a suitable binding buffer (containing Tris-HCl, MgCl₂, NH₄Cl, and β-mercaptoethanol) for 15-20 minutes at 37°C to allow equilibrium to be reached.
-
Chemical Modification: Treat the ribosome-methacycline complexes with a chemical probe, such as dimethyl sulfate (DMS). DMS methylates adenine and cytosine bases that are not protected by drug binding or involved in secondary structures. The reaction is typically performed for a short duration and then quenched.
-
RNA Extraction: Extract the 16S rRNA from the treated samples using a method like phenol-chloroform extraction followed by ethanol precipitation.
-
Primer Extension Analysis: Use a radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the suspected binding site on the 16S rRNA. Perform reverse transcription. The reverse transcriptase will stop at the nucleotide preceding a methylated base.
-
Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing polyacrylamide gel alongside a sequencing ladder generated from untreated rRNA.
-
Analysis: Nucleotides that show reduced modification (i.e., weaker stops) in the presence of this compound compared to the no-drug control are considered "footprinted" and thus part of the binding site.[7]
Protocol: Measuring Binding Affinity via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12]
-
Sample Preparation: Prepare highly purified 30S ribosomal subunits (the macromolecule) and this compound (the ligand) in an identical, thoroughly degassed ITC buffer (e.g., HEPES buffer with KCl and MgCl₂). The pH of both solutions should be matched precisely.[11]
-
Concentration Determination: Accurately determine the concentration of both the 30S subunits and this compound. A typical starting concentration for the macromolecule in the sample cell is 5-15 µM, and the ligand in the syringe should be 10-20 times more concentrated.[11]
-
Instrument Setup: Set up the ITC instrument (e.g., a MicroCal calorimeter). The sample cell (containing the 30S subunits) and the reference cell (containing buffer only) are maintained at a constant temperature.
-
Titration: Perform a series of small, precise injections (e.g., 2-10 µL) of the this compound solution from the syringe into the sample cell containing the 30S subunits.
-
Data Acquisition: The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of interaction.
-
Data Analysis: Integrate the heat signal for each injection peak. Plot the heat released/absorbed per mole of injectant against the molar ratio of ligand to macromolecule. Fit this binding isotherm to a suitable binding model (e.g., a single-site model) using software like Origin to calculate Kd, n, and ΔH.[13]
Mechanisms of Bacterial Resistance
The clinical utility of this compound has been diminished by the spread of bacterial resistance.[1] The primary mechanisms do not involve modification of the drug itself but rather alter the drug-target interaction.
Efflux Pumps
This is a common resistance mechanism where bacteria express transmembrane proteins that actively pump tetracyclines out of the cell.[14] This action prevents the intracellular concentration of this compound from reaching a level sufficient to inhibit protein synthesis. The tet(A) and tet(B) genes are among the most prevalent determinants encoding for these efflux pumps in Gram-negative bacteria.[14]
Ribosomal Protection Proteins (RPPs)
Certain bacteria acquire genes (e.g., tet(M) or tet(O)) that encode for Ribosomal Protection Proteins.[7] These proteins are GTPases that are structurally similar to elongation factors. They bind to the ribosome near the A-site and, in a GTP-hydrolysis-dependent process, induce a conformational change in the ribosome.[15] This change dislodges the bound this compound molecule from its binding site, allowing protein synthesis to resume.[7] This mechanism does not destroy the antibiotic but rather "rescues" the ribosome from its inhibitory effect.
Enzymatic Inactivation
Though less common for tetracyclines compared to other antibiotic classes, some bacteria have evolved enzymes that can chemically modify and inactivate the drug molecule, rendering it unable to bind to the ribosome.
Conclusion
This compound functions as a potent inhibitor of bacterial protein synthesis through a well-defined mechanism: reversible binding to the 16S rRNA at the A-site of the 30S ribosomal subunit. This interaction sterically hinders the accommodation of aminoacyl-tRNA, leading to a bacteriostatic effect. While this core mechanism is firmly established, further research into its secondary effects on translation initiation and the precise binding kinetics can offer new avenues for the development of next-generation tetracyclines. Overcoming the prevalent resistance mechanisms, particularly efflux pumps and ribosomal protection, remains the most significant challenge in leveraging this class of antibiotics for future therapeutic applications.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tigecycline - Wikipedia [en.wikipedia.org]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. news-medical.net [news-medical.net]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Tetracycline resistance mediated by tet efflux pumps in clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methacycline and its Semi-Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacycline is a broad-spectrum, semi-synthetic antibiotic of the tetracycline class, first developed by Pfizer.[1][2] It is derived from oxytetracycline and is notable not only for its own antibacterial and antiprotozoan activity but also as a crucial intermediate in the industrial synthesis of doxycycline, a widely used second-generation tetracycline.[3][4][5] Like other tetracyclines, this compound functions by inhibiting protein synthesis in bacteria, making it effective against a range of Gram-positive and Gram-negative bacteria.[6][7] This technical guide provides a detailed overview of the core synthesis of this compound from oxytetracycline, its conversion to semi-synthetic derivatives, and the underlying mechanisms and structure-activity relationships.
Core Synthesis of this compound from Oxytetracycline
The foundational method for producing this compound involves the chemical modification of oxytetracycline. The key transformation is the dehydration of the 6-hydroxy group on the oxytetracycline molecule to create an exocyclic 6-methylene group, which characterizes this compound.[3][8] While direct dehydration is possible, industrial synthesis has been optimized for higher yields and purity through a multi-step process involving halogenation and the formation of a hemiketal intermediate.[9]
This improved process can be summarized in four main stages:
-
Halogenation: Oxytetracycline (or its hydrochloride salt) is halogenated to produce an 11a-halo-6,12-hemiketal.[9]
-
Acid Salt Formation: The resulting hemiketal base is reacted with an acid to form a more stable hemiketal acid salt.[9]
-
Dehydration: The acid salt is then dehydrated, which yields the 11a-halo-6-methylene-5-oxytetracycline.[9]
-
Reduction (Dehalogenation): Finally, the 11a-halo group is removed through reduction to yield this compound.[9]
Experimental Protocol: Synthesis of this compound Hydrochloride
The following protocol is adapted from established synthesis methodologies.[9][10]
Step 1: Halogenation of Oxytetracycline to 11a-chloro-5-oxytetracycline-6,12-hemiketal
-
Suspend oxytetracycline hydrochloride in a suitable aqueous organic solvent system.
-
Add 1.5 to 1.8 moles of N-chlorosuccinimide per mole of oxytetracycline hydrochloride.[9]
-
Incorporate 2.4 to 2.6 moles of an organic base to facilitate the reaction and maintain the product in its enolic form.[9]
-
Maintain the reaction at a controlled temperature (e.g., 5°C) with agitation.
-
The 11a-chloro-5-oxytetracycline-6,12-hemiketal precipitates and is recovered by filtration.
Step 2: Conversion to Hemiketal Hydrochloride
-
The filtered hemiketal base is suspended in a suitable solvent.
-
Concentrated hydrochloric acid is added to the mixture.
-
The mixture is stirred at a low temperature (e.g., 5°C) for several hours to allow for the crystallization of the hemiketal hydrochloride salt.[9]
-
The salt is recovered by filtration and washed.
Step 3: Dehydration to 11a-chloro-6-methylene-5-oxytetracycline
-
The hemiketal hydrochloride is added to a strong dehydrating agent, such as dry, liquid hydrogen fluoride, at 0°C.[9]
-
The mixture is stirred for approximately 3.5 hours.[9]
-
The hydrogen fluoride is evaporated to yield the crude hydrofluoride salt of the dehydrated product.[9]
Step 4: Dehalogenation to this compound Hydrochloride
-
The crude 11a-chloro-6-methylene-5-oxytetracycline hydrofluoride is dissolved in a suitable solvent.
-
The solution undergoes catalytic dehalogenation. This is achieved by saturating the solution with hydrogen gas at a pressure of 0.1-0.3 MPa in the presence of an alloy catalyst, such as palladium-selenium or palladium-tellurium.[10]
-
Once the stoichiometric amount of hydrogen is consumed, the catalyst is filtered off.
-
Concentrated hydrochloric acid is added to the filtrate to precipitate this compound hydrochloride.[10]
-
The product is crystallized, filtered, washed with a cold solvent like isopropanol or acetone, and dried.[9]
Quantitative Data: Synthesis Yields
| Step/Process | Starting Material | Product | Reported Yield | Reference |
| Overall Synthesis | Oxytetracycline Hydrochloride | This compound Hydrochloride | 45-49% | [9] |
| Dehalogenation | Chlorothis compound | This compound Hydrochloride | 85-95% | [10] |
| Base Conversion | This compound Hydrochloride | This compound Base (Improved Method) | 85-87.5% | [9] |
| Base Conversion | This compound Hydrochloride | This compound Base (Previous Method) | 40-45% | [9] |
Synthesis Workflow Diagram
Caption: Workflow for the semi-synthesis of this compound from oxytetracycline.
Semi-synthetic Derivatives of this compound
This compound's primary role in modern drug development is as a direct precursor to doxycycline, a tetracycline with superior pharmacokinetic properties.[4][11] Additionally, the tetracycline scaffold allows for further modifications, leading to third-generation antibiotics like tigecycline and omadacycline, which address bacterial resistance.[11][12][13]
Synthesis of Doxycycline from this compound
Doxycycline (α-6-desoxy-5-hydroxy-tetracycline) is produced by the catalytic hydrogenation of this compound, which reduces the 6-methylene group.[10]
Experimental Protocol: Hydrogenation of this compound to Doxycycline
The following protocol is adapted from established methodologies.[10]
-
Dissolve this compound hydrochloride (or its p-toluene sulfonate salt) in a suitable solvent mixture.
-
Add an alloy catalyst on a carrier (e.g., palladium-tellurium on carbon). The catalyst amount is typically between 3.5 to 10 grams per ~47 grams of this compound hydrochloride.[10]
-
Hydrogenate the mixture at room temperature under a hydrogen gas pressure of 0.1 to 1.0 MPa until hydrogen uptake ceases.[10]
-
Filter the reaction mixture to remove the catalyst.
-
The doxycycline can be isolated from the filtrate by adding an appropriate acid (e.g., 5-sulfosalicylic acid) to crystallize the corresponding salt.[10]
-
The product is filtered, washed, and dried.
Quantitative Data: Doxycycline Synthesis
| Starting Material | Product | Reported Yield | Key Conditions | Reference |
| This compound Hydrochloride | Doxycycline Salt | High (not specified) | Pd-Te or Pt-Te alloy catalyst, 0.1-1.0 MPa H₂ Pressure | [10] |
Logical Relationship Diagram
Caption: The synthetic relationship between key tetracycline antibiotics.
Mechanism of Action and Structure-Activity Relationship
Mechanism of Action
The antibacterial action of this compound is consistent with that of the tetracycline class. It is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[7]
-
Binding to Ribosome: this compound binds to the 30S ribosomal subunit of susceptible bacteria. Some evidence suggests binding to the 50S subunit may also occur.[3][8]
-
Blocking tRNA: This binding physically obstructs the aminoacyl-tRNA from attaching to the 'A' site of the mRNA-ribosome complex.[1][6][14]
-
Inhibition of Protein Synthesis: By preventing the addition of new amino acids to the nascent peptide chain, protein synthesis is halted.[1][7] This disruption of essential protein production prevents the bacteria from growing and replicating.[14]
Beyond its antibacterial effects, this compound and other tetracyclines have been found to inhibit matrix metalloproteinases and exhibit anti-inflammatory properties, which are areas of ongoing research for non-antibiotic applications.[1][6][15]
Signaling Pathway Diagram
Caption: The mechanism of protein synthesis inhibition by this compound.
Structure-Activity Relationship (SAR)
The tetracyclic naphthacene carboxamide ring system is the core scaffold for antibiotic activity.[11] Modifications at the upper and lower peripheries of this structure significantly alter the activity, stability, and resistance profile.
-
Ring A: The dimethylamino group at the C4 position is essential for antibacterial activity.[11]
-
C-Ring: Modifications to the C-ring led to the development of this compound. The C6-dehydration of oxytetracycline to form the 6-methylene group in this compound enhances chemical stability.[11][16]
-
D-Ring (C7-C9): The D-ring is a critical site for creating next-generation derivatives. Modifications at the C7 and C9 positions, often on a sancycline or minocycline backbone, have been instrumental in developing antibiotics like omadacycline and tigecycline, which can overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection.[11][12][13] These derivatives demonstrate that while this compound itself is an older antibiotic, its structural class continues to be a fertile ground for the development of new drugs to combat resistant pathogens.[13]
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. toku-e.com [toku-e.com]
- 4. Metacycline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. agscientific.com [agscientific.com]
- 9. US3966808A - Manufacture of 6-methylenetetracyclines - Google Patents [patents.google.com]
- 10. EP0331708B1 - Improved process for the preparation of tetracycline derivatives - Google Patents [patents.google.com]
- 11. biomedres.us [biomedres.us]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Methacycline's role as an epithelial-mesenchymal transition (EMT) inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions such as fibrosis and cancer metastasis. The transition of epithelial cells into a mesenchymal phenotype is characterized by the loss of cell-cell adhesion, apical-basal polarity, and the acquisition of migratory and invasive properties. Transforming growth factor-beta 1 (TGF-β1) is a key inducer of EMT. This guide provides an in-depth overview of methacycline, a tetracycline antibiotic, and its role as a potent inhibitor of EMT. This compound has been identified as a promising compound for targeting EMT-driven pathologies, particularly in the context of pulmonary fibrosis.[1][2][3][4][5][6]
Mechanism of Action
This compound inhibits TGF-β1-induced EMT by targeting non-Smad signaling pathways.[1][5] Unlike conventional EMT inhibitors that often target the Smad2/3 phosphorylation cascade, this compound's mechanism is distinct.[1] It specifically attenuates the activation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt.[1][5] Importantly, this compound does not affect the transcriptional activity of Smad or β-catenin, nor does it impact the baseline activities of JNK, p38, or Akt.[1][5]
Signaling Pathway of this compound's EMT Inhibition
Caption: this compound inhibits TGF-β1-induced EMT by targeting JNK, p38, and Akt pathways.
Quantitative Data on this compound's Efficacy
This compound's inhibitory effects on EMT have been quantified in both in vitro and in vivo models.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 for EMT Inhibition | A549 cells | ~5 µM | [1][5] |
| Inhibition of α-SMA, Snail1, Collagen I | Primary alveolar epithelial cells | Effective at 10 µM and 20 µM | [5] |
| In Vivo Dosage | Bleomycin-induced pulmonary fibrosis model (mouse) | 100 mg/kg daily (intraperitoneal) | [1] |
| In Vivo Efficacy | Bleomycin-induced pulmonary fibrosis model (mouse) | Improved survival at Day 17 (P < 0.01) | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on the foundational study by Xi et al. (2014).[1]
High-Throughput Screening for EMT Inhibitors
This workflow outlines the process used to identify this compound as an EMT inhibitor from a library of bioactive compounds.
Caption: High-throughput screening workflow for identifying EMT inhibitors.
Detailed Steps:
-
Cell Culture: A549 cells were used as the model for TGF-β1-induced EMT.
-
Compound Library Screening: A library of 2,100 bioactive compounds was screened.
-
EMT Induction: TGF-β1 was used to induce fibronectin expression and E-cadherin repression, key markers of EMT.
-
Endpoint Measurement: After 48 hours, the cells were analyzed using a cell-based imaging screen to quantify the expression of fibronectin and E-cadherin.
-
Exclusion Criteria: Compounds that directly blocked Smad2/3 phosphorylation were excluded to identify inhibitors with novel mechanisms of action.[1]
In Vitro Inhibition Assays
Cell Treatment:
-
Primary alveolar epithelial cells were treated with TGF-β1 to induce EMT.
-
This compound was added at concentrations of 10 µM and 20 µM.
-
The cells were incubated for 48 hours.[5]
Analysis of EMT Markers:
-
The expression of α-smooth muscle actin (α-SMA), Snail1, and collagen I was assessed to determine the inhibitory effect of this compound.[5]
In Vivo Pulmonary Fibrosis Model
Animal Model:
-
Pulmonary fibrosis was induced in mice by intratracheal administration of bleomycin.
Treatment Regimen:
-
Daily intraperitoneal injections of this compound (100 mg/kg) were initiated 10 days after bleomycin administration.[1]
Outcome Measures:
-
Survival rates were monitored, with a significant improvement observed at day 17 in the this compound-treated group.[1]
-
The expression of canonical EMT markers (Snail1, Twist1, collagen I) and fibronectin protein and mRNA were measured in lung tissue.[1]
Conclusion
This compound has been robustly identified as a potent inhibitor of epithelial-mesenchymal transition. Its unique mechanism of targeting non-Smad signaling pathways, including JNK, p38, and Akt, distinguishes it from many other EMT inhibitors. The efficacy of this compound has been demonstrated in both cellular and animal models of pulmonary fibrosis, highlighting its potential as a therapeutic agent for fibrotic diseases and possibly other EMT-driven pathologies such as cancer metastasis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and its analogs as anti-EMT therapeutics.
References
- 1. Inhibition of epithelial-to-mesenchymal transition and pulmonary fibrosis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epithelial-to-Mesenchymal Transition (EMT) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. EMT inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Solubility and Stability of Methacycline in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of methacycline, a semisynthetic tetracycline antibiotic. The information presented is intended to support research, development, and quality control activities by providing essential data on its physicochemical properties in common laboratory solvents.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its formulation, bioavailability, and in vitro testing. This compound is described as a yellow, crystalline powder.[1] Its solubility in various solvents is a key consideration for laboratory work.
Quantitative Solubility Data
| Solvent | Quantitative Data (mg/mL) | Qualitative Description |
| Water | 7.548 (at 21°C)[1] | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | 95 (for this compound HCl)[2] | Soluble |
| Methanol | Slightly Soluble[3] | Sparingly to Slightly Soluble |
| Ethanol | Data not available | Sparingly Soluble[1] |
| Acetone | Data not available | Data for the related tetracycline hydrochloride suggests some solubility.[4] |
| Acetonitrile | Data not available | Data for the related tetracycline hydrochloride suggests some solubility.[4] |
| Chloroform | Data not available | Practically Insoluble[1] |
| Ether | Data not available | Practically Insoluble[1] |
Note: The solubility of tetracyclines can be influenced by factors such as temperature, pH, and the presence of co-solvents. For instance, the solubility of tetracycline hydrochloride in methanol has been shown to decrease with increasing temperature, while it increases in other alcohols like ethanol and propanol.[4]
Experimental Protocol: Determination of this compound Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6][7][8]
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, methanol, ethanol)
-
Volumetric flasks
-
Stoppered flasks or vials
-
Shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a stoppered flask. Ensure there is undissolved solid material at the bottom of the flask.
-
Equilibration: Place the flask in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Immediately dilute the clear filtrate with a known volume of the solvent or mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate.
Shake-flask solubility determination workflow.
Stability of this compound
The stability of this compound is a critical quality attribute that can be affected by various environmental factors, including light, temperature, pH, and the solvent used. Understanding its stability profile is essential for ensuring the integrity of stock solutions, analytical samples, and formulated products.
General Stability Profile
-
Light: this compound is known to be unstable in the presence of light.[1] Therefore, all solutions containing this compound should be protected from light.
-
Temperature: It is reported to be stable at room temperature.[1]
-
pH: The stability of tetracyclines is highly pH-dependent. Generally, they are more stable in acidic conditions and less stable in alkaline solutions.[9][10] For example, tetracycline in an alkaline solution is less stable than in an acidic solution.[9] this compound has been found to be stable in a 0.01 mol/L hydrochloric acid solution for over 24 hours.[11]
Stability in Aqueous Solution
A study has shown that this compound is stable in water for three days at 37°C.[12]
Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time. Forced degradation studies are conducted to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[13][14][15][16]
Objective: To develop a stability-indicating HPLC method for this compound and to assess its stability under various stress conditions.
Materials:
-
This compound powder
-
HPLC grade solvents (e.g., water, methanol, acetonitrile)
-
Acids (e.g., hydrochloric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
1. HPLC Method Development (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). The gradient program should be optimized to separate this compound from its degradation products. A method for doxycycline, a related tetracycline, utilized a mobile phase of water:acetonitrile:perchloric acid (75:25:0.2, v/v).[17]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 345 nm)[1]
-
Injection Volume: 10 µL
2. Forced Degradation Studies: Prepare solutions of this compound (e.g., 1 mg/mL) in the chosen solvent and subject them to the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 60°C for 48 hours.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
3. Sample Analysis:
-
At specified time points, withdraw samples from the stressed solutions.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by the developed HPLC-PDA method.
-
The PDA detector will help in assessing the peak purity of the this compound peak and in identifying the formation of degradation products.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Ensure that the method can separate the degradation products from the parent drug peak (specificity).
-
Assess the mass balance to account for all the drug and its degradation products.
Forced degradation study workflow.
Mechanism of Action Signaling Pathway
This compound, like other tetracycline antibiotics, primarily functions by inhibiting protein synthesis in bacteria. This mechanism involves the binding of the antibiotic to the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.
This compound's mechanism of action.
This compound specifically binds to the 16S ribosomal RNA component of the 30S ribosomal subunit.[1] This binding physically obstructs the A (aminoacyl) site of the ribosome, preventing the incoming aminoacyl-tRNA from binding to the mRNA-ribosome complex.[1] Consequently, the addition of new amino acids to the growing polypeptide chain is halted, leading to the inhibition of bacterial protein synthesis and a bacteriostatic effect.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 914-00-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. sgs.com [sgs.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Preparation of Methacycline Stock Solution for Cell Culture Experiments
Application Note & Protocol
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reproducibility and reliability of cell culture experiments. This document provides a detailed protocol for the preparation of a Methacycline stock solution, a tetracycline antibiotic frequently used in various in vitro studies.
Introduction
This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1] Beyond its antimicrobial properties, this compound has also been investigated for other activities, including the inhibition of epithelial-mesenchymal transition (EMT).[2][3] Proper preparation and storage of this compound stock solutions are essential to maintain its stability and efficacy for cell culture applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound hydrochloride, the commonly used salt for preparing aqueous and organic solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₂N₂O₈ · HCl | [4] |
| Molecular Weight | 478.88 g/mol | [5][6] |
| Solubility | ||
| DMSO | 95 mg/mL (198.37 mM) | [5] |
| Ethanol | Soluble | [7] |
| Methanol | Soluble | [7] |
| Water | Limited (1-5 mg/mL) | [5] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 1 year | [5] |
| Typical In Vitro Working Concentration | 5 µM - 20 µM | [2] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Calculate the required mass of this compound hydrochloride:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 0.001 L x 478.88 g/mol = 4.79 mg
-
-
-
Weighing the this compound hydrochloride:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of this compound hydrochloride powder using an analytical balance.
-
-
Dissolving the powder:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For 4.79 mg of powder, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
-
Sterilization:
-
To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
Preparation of Working Solution:
To prepare a working solution, dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium).
Diagrams
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound hydrochloride United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. toku-e.com [toku-e.com]
- 8. abo.com.pl [abo.com.pl]
Methacycline Hydrochloride: Application Notes and Protocols for In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methacycline hydrochloride in preclinical in vivo animal studies. This document details its application in models of pulmonary fibrosis and bacterial infections, alongside available safety and toxicological data. While this compound is an older tetracycline antibiotic, its potential role as an inhibitor of epithelial-mesenchymal transition (EMT) has renewed interest in its use in non-antimicrobial applications.
Pharmacological Profile
This compound is a semi-synthetic tetracycline antibiotic that functions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately leading to a bacteriostatic effect.[1] Beyond its antimicrobial properties, this compound has been identified as a potent inhibitor of EMT, a key process in fibrosis.[1] This inhibition occurs without directly affecting TGF-β1 Smad signaling.
Pharmacokinetic Data
| Parameter | Species | Administration Route | Dosage | Cmax | Tmax | Half-life (t½) | Notes |
| Concentration in Tissues | Dog | Enteral | Not Specified | N/A | N/A | N/A | Concentrations in kidneys, liver, and lungs were 3 times higher than oxytetracycline at the same dose.[1] |
| Protein Binding | Human | N/A | N/A | N/A | N/A | N/A | Approximately 80% bound to plasma proteins.[1] |
| Half-life | Human | Not Specified | Not Specified | N/A | N/A | 15-17 hours | [1] |
N/A: Not Available in the searched literature.
Safety and Toxicology
The following tables summarize the available acute toxicity data for this compound hydrochloride in rodents.
Table 1: Acute Toxicity of this compound Hydrochloride in Mice
| Administration Route | LD50 (mg/kg) |
| Oral | 3450 |
| Intraperitoneal | 288 |
| Intravenous | 193 |
Table 2: Acute Toxicity of this compound Hydrochloride in Rats
| Administration Route | LD50 (mg/kg) |
| Oral | >2000 |
| Intraperitoneal | 252 |
| Intravenous | 202 |
Application in a Pulmonary Fibrosis Animal Model
This compound hydrochloride has been shown to be effective in a bleomycin-induced pulmonary fibrosis model in mice. Its mechanism in this context is linked to the inhibition of EMT.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol is based on a study demonstrating the anti-fibrotic effects of this compound.
Objective: To evaluate the efficacy of this compound hydrochloride in reducing lung fibrosis in a bleomycin-induced mouse model.
Animal Model: C57BL/6 mice (female, 7-8 weeks old).
Materials:
-
This compound hydrochloride
-
Bleomycin hydrochloride
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Administration supplies (micropipette for oropharyngeal administration, intraperitoneal injection needles and syringes)
Workflow:
Caption: Workflow for the in vivo evaluation of this compound hydrochloride in a bleomycin-induced pulmonary fibrosis mouse model.
Procedure:
-
Induction of Pulmonary Fibrosis (Day 0):
-
Anesthetize mice lightly with isoflurane.
-
Administer a single dose of bleomycin hydrochloride (1 mg/kg) in 50 µl of sterile saline via oropharyngeal aspiration using a micropipette. A control group should receive 50 µl of sterile saline.
-
-
This compound Hydrochloride Treatment (Starting Day 10):
-
Ten days after bleomycin administration, begin daily intraperitoneal (i.p.) injections of this compound hydrochloride.
-
Prepare a fresh solution of this compound hydrochloride in a suitable vehicle (e.g., sterile saline, potentially with a solubilizing agent if necessary, though good water solubility is reported).
-
Administer 100 mg/kg of this compound hydrochloride daily from day 10 to day 16. A vehicle control group should be included.
-
-
Endpoint Analysis (Day 17):
-
On day 17, euthanize the mice.
-
Collect lung tissue for analysis.
-
Histology: Fix lung tissue in formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition and fibrotic changes.
-
Western Blot and qPCR: Homogenize lung tissue to extract protein and RNA. Analyze the expression of EMT and fibrosis markers such as Snail1, Twist1, Collagen I, and Fibronectin.
-
Mechanism of Action in Pulmonary Fibrosis:
In this model, this compound inhibits the activation of non-Smad pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt, which are induced by TGF-β1. This leads to the attenuation of EMT and a reduction in the expression of pro-fibrotic markers.
Caption: Simplified signaling pathway of this compound's anti-fibrotic action.
Application in Bacterial Infection Animal Models
For researchers interested in evaluating the antibacterial efficacy of this compound in vivo, a general protocol for a systemic Staphylococcus aureus infection model in mice is provided below as a template. Note: The specific dosages and treatment regimens for this compound hydrochloride would need to be optimized based on pilot studies.
General Protocol: Systemic Staphylococcus aureus Infection in Mice
Objective: To evaluate the in vivo antibacterial efficacy of this compound hydrochloride against a systemic S. aureus infection.
Animal Model: Immunocompetent or neutropenic mice (strain to be chosen based on experimental goals).
Materials:
-
This compound hydrochloride
-
Staphylococcus aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Administration supplies (intravenous or intraperitoneal injection needles and syringes)
Workflow:
Caption: General workflow for evaluating this compound hydrochloride in a murine systemic infection model.
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus in TSB to mid-log phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1-5 x 10^7 CFU/ml). The exact inoculum size should be determined in pilot studies to establish a non-lethal but robust infection.
-
-
Induction of Systemic Infection (Day 0):
-
Infect mice via intravenous (retro-orbital or tail vein) or intraperitoneal injection with the prepared S. aureus inoculum.
-
-
This compound Hydrochloride Treatment:
-
Initiate treatment at a defined time point post-infection (e.g., 1-2 hours).
-
Administer this compound hydrochloride at various doses (a dose-response study is recommended) via a clinically relevant route (e.g., oral gavage, intraperitoneal, or intravenous injection). A vehicle control group is essential.
-
The frequency of administration will depend on the pharmacokinetic profile of the drug in the chosen animal model.
-
-
Endpoint Analysis:
-
Survival Study: Monitor animals for a defined period (e.g., 7 days) and record survival.
-
Bacterial Burden Study: At a specific time point (e.g., 24 or 48 hours post-infection), euthanize the animals.
-
Aseptically harvest organs (e.g., kidneys, spleen, liver).
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on TSA to determine the bacterial load (CFU/gram of tissue).
-
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). The protocols provided here are for informational purposes and should be adapted and optimized for specific research needs.
References
Methacycline: A Versatile Tool for Probing Protein Synthesis Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methacycline, a semisynthetic tetracycline antibiotic, serves as a powerful tool for investigating the intricate process of protein synthesis. Its well-defined mechanism of action, targeting the bacterial ribosome with high specificity, makes it an invaluable reagent for a range of applications in molecular biology, microbiology, and drug discovery. These application notes provide a comprehensive overview of this compound's utility in studying protein synthesis inhibition, complete with detailed experimental protocols and data presentation to guide researchers in their experimental design and execution.
This compound exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of prokaryotes.[1][2][3] This interaction physically obstructs the A-site, preventing the binding of aminoacyl-tRNA and thereby halting the elongation phase of protein synthesis.[1][2][3] This specific mode of action allows for the targeted disruption of bacterial translation, enabling detailed studies of ribosomal function, the consequences of protein synthesis arrest, and the screening for novel antibacterial agents.
Mechanism of Action
This compound, like other members of the tetracycline class, inhibits protein synthesis by binding to the 30S ribosomal subunit. Specifically, it interacts with the 16S rRNA, preventing the docking of aminoacyl-tRNA into the A site of the ribosome. This blockage effectively stalls the ribosome, leading to the cessation of polypeptide chain elongation and, consequently, the inhibition of bacterial growth.
References
Application Notes and Protocols for Methacycline Administration in Mouse Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of methacycline in mouse models of bacterial infection. Due to the historical nature of much of the primary research on this compound, these protocols are compiled from a combination of direct findings on this compound and established best practices for tetracycline antibiotics in animal models.
Overview and Mechanism of Action
This compound is a semi-synthetic, broad-spectrum tetracycline antibiotic.[1][2] Like other tetracyclines, it exhibits bacteriostatic activity by inhibiting protein synthesis. It achieves this by reversibly binding to the 30S ribosomal subunit of susceptible bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of peptide chains.[2][3][4] this compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus, E. coli, Proteus, and Pseudomonas aeruginosa.[3]
Pharmacokinetic and Efficacy Profile
This compound is characterized by a longer duration of action compared to some other tetracyclines.[3] Following administration in animal models, this compound concentrations in the kidneys, liver, and lungs have been observed to be approximately three times higher than those of oxytetracycline at comparable doses. In experimental staphylococcal pneumonia models in mice, this compound has shown greater chemotherapeutic efficacy than oxytetracycline, with a mean curative dose 1.5 times lower.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in mice.
Table 1: Acute Toxicity of this compound in Mice
| Administration Route | LD50 (mg/kg) | Species | Reference |
| Intraperitoneal (i.p.) | 288 | Mice | [5] |
| Oral | 2879.85 | Mice | [3] |
| Oral (hydrochloride) | 1635.73 ± 199.36 | Rats |
Table 2: Comparative Efficacy of this compound in Experimental Pneumonia in Mice
| Antibiotic | Relative Mean Curative Dose | Infection Model | Reference |
| This compound | 1 | Staphylococcal Pneumonia | [3] |
| Oxytetracycline | 1.5 | Staphylococcal Pneumonia | [3] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in mouse models of bacterial infection. These protocols are based on the available data for this compound and general guidelines for tetracycline administration.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride (water-soluble)[5] or this compound base (soluble in organic solvents)[1][2]
-
Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS) for hydrochloride salt
-
Dimethyl sulfoxide (DMSO) and sterile saline or corn oil for base form
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the administration route)
Protocol for this compound Hydrochloride (for Aqueous Solutions):
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number of animals to be treated.
-
Aseptically weigh the calculated amount of this compound hydrochloride powder.
-
In a sterile tube, dissolve the powder in a minimal amount of sterile water for injection or PBS. This compound hydrochloride is soluble in water.[5]
-
Vortex gently until the solution is clear.
-
Bring the solution to the final desired concentration with sterile water or PBS.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution protected from light, as tetracyclines can be light-sensitive.[3]
Protocol for this compound Base (for Non-Aqueous Solutions):
-
Calculate the required amount of this compound base.
-
Aseptically weigh the calculated amount of this compound base powder.
-
In a sterile tube, dissolve the powder in a small volume of a suitable solvent such as DMSO.[1][2]
-
Once fully dissolved, dilute the solution with a sterile vehicle suitable for the intended administration route (e.g., sterile saline for intraperitoneal injection, corn oil for oral gavage). Ensure the final concentration of the organic solvent is non-toxic to the animals.
-
Vortex thoroughly to ensure a homogenous suspension or solution.
-
Store the prepared formulation protected from light.
Administration of this compound
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
a) Intraperitoneal (i.p.) Injection Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Injection: Slowly inject the prepared this compound solution. The maximum recommended volume for i.p. injection in an adult mouse is typically up to 2 ml.
-
Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
b) Oral Gavage Protocol:
-
Animal Restraint: Firmly restrain the mouse to prevent head movement.
-
Gavage Needle: Select an appropriately sized, ball-tipped gavage needle.
-
Insertion: Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administration: Once the needle is correctly placed, slowly administer the this compound solution. The recommended maximum volume for oral gavage in an adult mouse is around 10 ml/kg.
-
Withdrawal: Carefully remove the gavage needle.
-
Monitoring: Observe the mouse for any signs of respiratory distress.
c) Subcutaneous (s.c.) Injection Protocol:
-
Animal Restraint: Grasp the loose skin over the shoulders to form a "tent".
-
Injection Site: Insert the needle (e.g., 25-27G) into the base of the skin tent.
-
Aspiration: Gently pull back the plunger to ensure a blood vessel has not been punctured.
-
Injection: Inject the this compound solution, creating a small bleb under the skin. The maximum volume per site is typically 1-2 ml.
-
Withdrawal: Remove the needle and gently massage the injection site to aid dispersal.
Visualizations
Signaling Pathway
References
Long-term storage and handling of Methacycline powder and solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the long-term storage, handling, and stability assessment of methacycline powder and its solutions. Adherence to these protocols is crucial for ensuring the integrity and efficacy of the compound in research and development settings.
Product Information
-
Chemical Name: this compound
-
Molecular Formula: C₂₂H₂₂N₂O₈
-
Appearance: Yellow crystalline powder[1]
-
Mechanism of Action: this compound is a broad-spectrum tetracycline antibiotic that functions by inhibiting bacterial protein synthesis.[2][3][4] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting peptide chain elongation.[1][2][4][5] Additionally, this compound has been shown to inhibit matrix metalloproteinases and the epithelial-mesenchymal transition (EMT).[1][2][6][7]
Long-Term Storage and Handling
Proper storage and handling are critical to prevent degradation and ensure the safety of laboratory personnel.
This compound Powder
Storage Conditions: this compound powder should be stored in a cool, dry, and well-ventilated area.[8][9] It is sensitive to light and moisture and should be protected from both.[1][9][10] For long-term storage, a temperature of -20°C is recommended.[5] Containers should be tightly sealed to prevent contamination.[8][10]
| Parameter | Recommendation | Citation |
| Temperature | Long-term: -20°C; Short-term: Cool, dry place | [5][9] |
| Light | Protect from light | [1][9] |
| Moisture | Keep in a dry place, tightly sealed container | [9][10] |
| Atmosphere | Well-ventilated area | [8] |
Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood.[8][12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[11]
-
Wash hands thoroughly after handling.[12]
-
In case of spills, dampen the powder with water to prevent dusting before sweeping it up into a suitable container for disposal.[11]
This compound Solutions
Preparation of Stock Solutions: Stock solutions can be prepared in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[5][6] For aqueous solutions, this compound hydrochloride is soluble in water.[1][5] The pH of a 1% aqueous solution is between 2 and 3.[1]
Storage of Stock Solutions:
-
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[6][7]
-
Store stock solutions at -20°C.[6][13] Some sources suggest that tetracycline stock solutions are stable for up to a year at this temperature.[13]
-
A study showed that this compound is stable in water for up to three days at 37°C.[14] Another study indicated that this compound in a 0.01 mol/L hydrochloric acid solution is stable for over 24 hours.[15]
-
For in vivo experiments, it is recommended to prepare fresh solutions daily.[7]
| Solvent | Storage Temperature | Stability | Citation |
| DMSO | -20°C | Aliquot to avoid freeze-thaw cycles | [6][7] |
| Water | 37°C | Stable for up to 3 days | [14] |
| 0.01 M HCl | Room Temperature | Stable for >24 hours | [15] |
Stability Profile
This compound is susceptible to degradation under certain conditions. The primary degradation pathways include epimerization, dehydration, and oxidation.[16][17]
Factors Affecting Stability:
-
pH: this compound is unstable in alkaline solutions (pH > 7.5), which can lead to the formation of inactive isotetracycline.[18] It is also susceptible to degradation in acidic solutions around pH 4.[18]
-
Temperature: High temperatures can accelerate degradation.[17]
-
Oxidizing Agents: Avoid contamination with oxidizing agents.[11]
Experimental Protocols
Protocol for Forced Degradation Study
This study is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol
-
Deionized water
-
HPLC system with UV or DAD detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 1 M NaOH to a concentration of 1 mg/mL. Incubate at room temperature for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 30% H₂O₂ to a concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store this compound powder at 70°C for 90 days.[17] Prepare a 1 mg/mL solution in mobile phase for analysis.
-
Photodegradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.
-
Sample Analysis: Dilute the stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the HPLC method described below.
Stability-Indicating RP-HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD |
| Column | Waters XBridge BEH C8 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 25 mM Potassium Phosphate buffer with 2 mM EDTA and 0.5 mL Triethylamine, pH 8.5 |
| Mobile Phase B | Methanol |
| Gradient | To be optimized for separation of degradation products |
| Flow Rate | 1.0 - 1.7 mL/min |
| Column Temperature | 27°C - 55°C |
| Detection Wavelength | 270 nm or 350 nm |
| Injection Volume | 25 µL |
| Diluent | Mobile Phase or appropriate solvent |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution of 100 µg/mL.
-
Sample Solution: Prepare sample solutions from the forced degradation study or long-term stability samples by diluting them with the diluent to a final concentration of approximately 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Assess the peak purity of the this compound peak in the stressed samples using a diode array detector to ensure no co-eluting peaks.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for Stability Indicating HPLC Method.
Caption: this compound's Mechanism of Action.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 四环素 盐酸盐 powder | Sigma-Aldrich [sigmaaldrich.cn]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. goldbio.com [goldbio.com]
- 14. Stability study of tetracyclines with respect to their use in slow release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting leaky gene expression in Tet-inducible systems with Methacycline
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding leaky gene expression in Tetracycline-inducible (Tet) systems, with a special focus on the use of Methacycline as an alternative inducer.
Frequently Asked Questions (FAQs)
Q1: What is "leaky" gene expression in a Tet-inducible system?
Leaky or basal expression refers to the transcription of the target gene in the "off" state of a Tet-On system (i.e., in the absence of an inducer like Doxycycline). This can be a significant issue when the expressed protein is toxic to the cells or when tight control over gene expression is critical for the experimental outcome.
Q2: What are the common causes of leaky expression?
Several factors can contribute to leaky gene expression in Tet-On systems:
-
Intrinsic Activity of the Minimal Promoter: The minimal promoter (often a minimal CMV promoter) within the tetracycline-responsive element (TRE) can have some level of basal transcriptional activity, independent of the transactivator.[1]
-
Residual Binding of the rtTA: The reverse tetracycline transactivator (rtTA) can have a low affinity for the TRE even without an inducer, leading to a low level of transcription.[2]
-
High Plasmid Copy Number: A high copy number of the TRE-containing response plasmid can amplify the effects of minimal promoter activity and residual rtTA binding.
-
Integration Site Effects: In stable cell lines, the genomic integration site of the Tet-responsive construct can influence its basal expression level due to the proximity of endogenous enhancers.
-
Presence of Tetracycline in Serum: Standard fetal bovine serum (FBS) can contain low levels of tetracycline or its analogs, which can be sufficient to cause low-level induction. It is crucial to use Tetracycline-free FBS.
Q3: My Tet-On system is leaky with Doxycycline. Can I use a different inducer?
Yes, using an alternative tetracycline analog can be a viable strategy. Different analogs have varying affinities for the rtTA protein, which can translate to different dose-response curves for both induction and leakiness. This compound is one such analog that can be tested.
Q4: How does this compound compare to Doxycycline for inducing Tet-On systems?
Research suggests that this compound can be as potent as Doxycycline in activating the rtTA2S-M2 transactivator, a common variant in modern Tet-On systems. However, for the Tet-Off system's tTA, this compound is a weaker effector than Doxycycline. This suggests that for certain rtTA variants, this compound may offer a comparable or even more desirable induction profile, potentially with a different optimal concentration range that could help minimize leakiness.
Troubleshooting Leaky Gene Expression
If you are experiencing leaky expression in your Tet-On system, consider the following troubleshooting steps:
-
Confirm the Use of Tet-Free FBS: This is the most common and easily correctable source of unintended induction.
-
Optimize Doxycycline Concentration: Perform a dose-response experiment to determine the minimal concentration of Doxycycline that provides sufficient induction of your gene of interest while minimizing basal expression.
-
Reduce Plasmid Amount in Transfections: For transient transfections, titrating down the amount of the TRE-response plasmid can reduce background expression.
-
Screen Stable Clones: If you are generating stable cell lines, it is essential to screen multiple clones to find one with low basal expression and high inducibility, as expression characteristics can vary significantly with the integration site.
-
Consider a More Advanced Tet System: Newer generations of Tet-On systems (e.g., Tet-On 3G) often feature improved rtTA variants with lower basal activity and higher sensitivity to the inducer.[2][3]
-
Test an Alternative Inducer like this compound: If optimizing Doxycycline concentration is unsuccessful, this compound can be tested as an alternative inducer.
Using this compound to Reduce Leaky Expression
Why might this compound help?
The principle behind using an alternative inducer is that it may have a different affinity for the rtTA protein. This could potentially lead to a wider concentration window between what is required for full induction and what causes leaky expression.
Quantitative Comparison of Inducers
The following table summarizes the relative effectiveness of this compound and Doxycycline for the rtTA2S-M2 transactivator, based on published data. The EC50 represents the concentration of the inducer required to achieve 50% of the maximal gene expression.
| Inducer | rtTA2S-M2 EC50 (ng/mL) | Notes |
| Doxycycline | ~19.7 | Highly potent and widely used inducer. |
| This compound | ~22.1 | Potency is comparable to Doxycycline for this rtTA variant. |
Data adapted from Krueger et al., Biotechniques, 2005.
This data suggests that this compound is a viable alternative to Doxycycline for inducing the Tet-On Advanced system, with a very similar effective concentration range.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound hydrochloride is soluble in water and DMSO.[4][5]
-
Solvent Selection: For cell culture use, dissolving this compound hydrochloride in sterile water or DMSO is recommended.
-
Stock Concentration: Prepare a 1 mg/mL stock solution.
-
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder.
-
Dissolve in the appropriate volume of sterile water or DMSO. Gentle warming and vortexing can aid dissolution.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Optimizing this compound Concentration to Reduce Leakiness
This protocol is designed to determine the optimal concentration of this compound that maximizes the induction of your gene of interest (GOI) while minimizing leaky expression.
-
Cell Seeding: Plate your Tet-inducible cells at a density that will not lead to over-confluence during the experiment.
-
Inducer Titration: Prepare a series of this compound dilutions in your cell culture medium (containing Tet-free FBS). A suggested concentration range to test is 0, 1, 5, 10, 25, 50, 100, and 500 ng/mL. Also, include a positive control with your standard Doxycycline concentration.
-
Induction: Replace the medium in your cell plates with the medium containing the different concentrations of this compound or Doxycycline. The "0 ng/mL" condition will serve as your leaky expression control.
-
Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of your GOI (typically 24-48 hours).
-
Analysis: Harvest the cells and analyze the expression of your GOI. This can be done at the mRNA level (RT-qPCR) or protein level (Western blot, flow cytometry for fluorescent reporters, or an appropriate activity assay).
-
Data Interpretation:
-
Compare the expression level in the "0 ng/mL" wells to that in the induced wells.
-
Determine the lowest concentration of this compound that gives a satisfactory level of induction.
-
Compare the leakiness and induction levels of this compound to your Doxycycline control.
-
Visualizations
Signaling Pathway and Troubleshooting
Caption: The Tet-On inducible system in its "OFF" and "ON" states with this compound as the inducer.
Caption: A workflow for troubleshooting leaky gene expression in Tet-inducible systems.
Caption: Experimental workflow for testing this compound as an alternative inducer.
References
Technical Support Center: Optimizing Methacycline Induction for Maximal Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize methacycline induction time for maximal protein expression. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced protein expression?
This compound, a tetracycline analog, is used as an inducing agent in tetracycline-inducible expression systems (Tet-On/Tet-Off).[1][2] In the commonly used Tet-On system, the reverse tetracycline-controlled transactivator (rtTA) protein is constitutively expressed. In the presence of this compound, the drug binds to rtTA, causing a conformational change that allows rtTA to bind to the tetracycline response element (TRE) in the promoter region of the gene of interest. This binding activates transcription and subsequent protein expression.[1][2] In the absence of this compound, rtTA cannot bind to the TRE, and the gene is not expressed or is expressed at a very low basal level.[1][3]
Q2: What is the recommended concentration range for this compound induction?
While specific optimal concentrations can vary between cell lines and target proteins, a general starting range for tetracycline and its analogs like doxycycline is 0.1 to 1 µg/mL.[4] It is crucial to perform a dose-response experiment to determine the optimal this compound concentration for your specific system, as high concentrations can be toxic to mammalian cells.[5]
Q3: How long should I induce with this compound to achieve maximal protein expression?
The optimal induction time is highly dependent on the protein of interest, the host cell line, and expression conditions. Generally, protein expression can be detected within a few hours, with maximal levels often observed between 24 to 48 hours.[4] However, for some proteins, shorter or longer induction times might be optimal. A time-course experiment is essential to determine the peak expression time for your specific protein.
Q4: Can I use other tetracycline analogs like doxycycline or tetracycline interchangeably with this compound?
Yes, other tetracycline analogs such as doxycycline and tetracycline can be used in Tet-inducible systems. Doxycycline is often preferred due to its longer half-life (approximately 48 hours compared to 24 hours for tetracycline) and higher stability.[4] While the mechanism is the same, the optimal concentration and induction kinetics may differ slightly between these inducers. Therefore, it is recommended to optimize the conditions for the specific analog you are using.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Protein Expression | Suboptimal this compound concentration. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) to identify the optimal concentration. |
| Inappropriate induction time. | Conduct a time-course experiment, harvesting cells at various time points post-induction (e.g., 4, 8, 12, 24, 48, 72 hours) to determine the time of maximal expression. | |
| Issues with the expression vector or cell line. | Verify the integrity of your expression construct. Ensure that the cell line stably expresses the rtTA protein. | |
| This compound degradation. | Prepare fresh this compound stock solutions and store them protected from light at -20°C. | |
| High Basal Expression (Leaky Expression) | Low levels of rtTA expression. | Use a cell line with a higher level of rtTA expression or re-select for a high-expressing clone. |
| Intrinsic activity of the minimal promoter. | This is a known characteristic of some systems. Optimization of induction conditions to maximize the induced-to-basal expression ratio is key. | |
| Cell Toxicity or Reduced Viability | This compound concentration is too high. | Reduce the concentration of this compound used for induction. Determine the lowest effective concentration from your dose-response experiment.[5] |
| Toxicity of the expressed protein. | Lower the induction temperature (e.g., from 37°C to 30°C or 25°C) to slow down protein synthesis and potentially improve folding. Use a lower concentration of this compound for a less aggressive induction. | |
| Inconsistent Protein Expression | Variation in cell density at the time of induction. | Standardize the cell seeding density and ensure that cells are in the exponential growth phase at the time of induction. |
| Inconsistent this compound concentration. | Ensure accurate and consistent preparation of this compound stock and working solutions. |
Experimental Protocols
Protocol: Time-Course Experiment for Optimizing this compound Induction Time
This protocol outlines the steps to determine the optimal duration of this compound induction for maximal expression of a target protein.
1. Cell Seeding:
-
Seed your engineered cells in multiple identical culture plates or flasks at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of induction.
2. Induction:
-
Prepare a fresh working solution of this compound at the optimal concentration determined from a prior dose-response experiment.
-
Add the this compound solution to the culture medium of all but one plate/flask (this will serve as the uninduced, time-zero control).
-
Incubate the cells at the standard culture temperature (e.g., 37°C).
3. Sample Collection:
-
At various time points post-induction (e.g., 0, 4, 8, 12, 24, 48, 72 hours), harvest the cells from one plate/flask for each time point.
-
For adherent cells, wash with PBS, detach, and pellet by centrifugation. For suspension cells, directly pellet from the culture medium.
-
Store the cell pellets at -80°C until analysis.
4. Protein Extraction and Quantification:
-
Lyse the cell pellets using a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford assay).
5. Analysis of Target Protein Expression:
-
Analyze the expression of your target protein in the lysates from each time point. Common methods include:
-
SDS-PAGE and Coomassie Staining: For highly expressed proteins, this can provide a visual estimation of expression levels.
-
Western Blotting: Use an antibody specific to your target protein for more sensitive and specific detection.
-
Enzymatic Assay or Functional Assay: If your protein is an enzyme or has a measurable activity, this can be a quantitative way to assess expression.
-
6. Data Interpretation:
-
Quantify the relative or absolute amount of your target protein at each time point.
-
Plot the protein expression level against the induction time to identify the time point at which the expression is maximal.
Data Presentation: Example Time-Course Experiment Data
The following table presents example data from a time-course experiment to optimize this compound induction.
| Induction Time (Hours) | Total Protein (mg/mL) | Target Protein (Relative Units via Western Blot) |
| 0 (Uninduced) | 1.2 | 0.05 |
| 4 | 1.3 | 0.8 |
| 8 | 1.4 | 2.5 |
| 12 | 1.5 | 5.2 |
| 24 | 1.6 | 8.9 |
| 48 | 1.5 | 9.8 |
| 72 | 1.4 | 7.5 |
Visualizations
Caption: Mechanism of the Tet-On inducible expression system.
Caption: Workflow for optimizing this compound induction.
References
How to determine the optimal Methacycline concentration for a new cell line
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal Methacycline concentration for inducing gene expression in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in an inducible system?
This compound is a tetracycline-class antibiotic.[1][2] In tetracycline-inducible (Tet-On/Tet-Off) gene expression systems, it acts as an inducer. These systems control the expression of a gene of interest through the binding of a tetracycline-controlled transactivator protein (tTA or rtTA) to a tetracycline response element (TRE) in the promoter region of the target gene. In a Tet-On system, this compound binds to the reverse tetracycline transactivator (rtTA), enabling it to bind to the TRE and activate gene expression. In a Tet-Off system, this compound prevents the tTA from binding to the TRE, thus turning gene expression off.
Q2: What is a typical starting concentration range for this compound?
For a new cell line, it is crucial to determine the optimal concentration empirically. However, based on in vitro studies, a broad starting range to test would be from 0.1 µg/mL to 10 µg/mL. Some studies have used concentrations of 10-20 µM for specific applications.[2] It is essential to perform a dose-response experiment to identify the ideal concentration for your specific cell line and experimental goals.
Q3: How do I prepare a this compound stock solution?
This compound hydrochloride is soluble in water, DMSO, ethanol, and methanol.[1][3] For cell culture applications, it is common to prepare a concentrated stock solution in sterile DMSO or water. For example, a 1 mg/mL stock solution can be prepared, filter-sterilized, and stored in aliquots at -20°C, protected from light. When adding to your cell culture medium, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.1%).
Q4: How long does it take to see induced gene expression?
The kinetics of induction can vary depending on the cell line, the stability of the protein of interest, and the this compound concentration. It is recommended to perform a time-course experiment, measuring target gene or protein expression at various time points (e.g., 6, 12, 24, 48, and 72 hours) after adding this compound.
Q5: Can this compound be toxic to my cells?
Yes, like other tetracycline antibiotics, high concentrations of this compound can be cytotoxic.[4] It is essential to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line. This will help you to uncouple the desired inductive effects from potential off-target cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low induction of gene expression | 1. This compound concentration is too low.2. Insufficient incubation time.3. Problems with the Tet-inducible cell line (e.g., low expression of the transactivator).4. Degradation of this compound in the medium. | 1. Perform a dose-response experiment with a wider range of this compound concentrations.2. Perform a time-course experiment to determine the optimal induction period.3. Verify the expression and functionality of the transactivator protein (tTA or rtTA).4. Replenish the medium with fresh this compound every 48 hours for longer experiments, as the half-life in culture can be around 24 hours.[5] |
| High background expression ("leakiness") | 1. The Tet-inducible system is not tightly regulated.2. Presence of tetracycline-like substances in the fetal bovine serum (FBS). | 1. Lower the this compound concentration to the minimum required for sufficient induction.2. Use tetracycline-free FBS for all cell culture steps. |
| Cell death or reduced proliferation | 1. This compound concentration is too high, leading to cytotoxicity.2. Off-target effects of this compound.[4] | 1. Perform a cytotoxicity assay (e.g., MTT or MTS) to determine the maximum non-toxic concentration.2. Use the lowest effective concentration of this compound that achieves the desired level of induction. |
| High variability between experiments | 1. Inconsistent this compound concentration or preparation.2. Variation in cell density or health.3. Different lots of FBS with varying levels of tetracycline contamination. | 1. Prepare a large batch of this compound stock solution and store in single-use aliquots.2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase.3. Use a single, tested lot of tetracycline-free FBS for the entire set of experiments. |
Experimental Protocols
Determining the Maximum Non-Toxic Concentration of this compound using a Cytotoxicity Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Materials:
-
Your new cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL. Include a "no-drug" control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The highest concentration that shows minimal cytotoxicity (e.g., >90% viability) is your maximum non-toxic concentration.
| Parameter | Recommended Range |
| Cell Seeding Density | Cell line-dependent (aim for 50-80% confluency at the end of the assay) |
| This compound Concentration Range | 0.1 - 100 µg/mL |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 2-4 hours |
| Absorbance Wavelength | 570 nm |
Determining the Optimal Induction Concentration of this compound
This protocol helps to identify the lowest concentration of this compound that gives the desired level of gene expression.
Materials:
-
Your engineered new cell line with the Tet-inducible system
-
Complete cell culture medium (with tetracycline-free FBS)
-
This compound hydrochloride
-
Appropriate reagents for detecting gene expression (e.g., for qPCR, Western blot, or a reporter assay)
Procedure:
-
Cell Seeding: Seed your cells in an appropriate culture vessel (e.g., 6-well plate).
-
This compound Induction: Prepare a serial dilution of this compound in complete culture medium, using concentrations below the determined maximum non-toxic level. A suggested range is 0.1, 0.25, 0.5, 1, 2.5, and 5 µg/mL. Include a "no-drug" control to assess leakiness.
-
Incubation: Treat the cells with the different this compound concentrations for the desired induction time (determined from a time-course experiment or a standard 24-48 hour period).
-
Sample Collection: Harvest the cells for analysis of your gene of interest.
-
Expression Analysis: Quantify the expression of your target gene at the mRNA (qPCR) or protein (Western blot, ELISA, or flow cytometry) level.
-
Data Analysis: Plot the level of gene expression against the this compound concentration to generate a dose-response curve. The optimal concentration is typically the lowest concentration that gives a maximal or desired sub-maximal induction with low background.
| Parameter | Recommended Range |
| This compound Concentration Range | 0.1 - 10 µg/mL (below cytotoxic level) |
| Induction Time | 24 - 48 hours (or as determined by a time-course experiment) |
| Analysis Methods | qPCR, Western Blot, Reporter Assay (e.g., Luciferase, GFP) |
Visualizations
References
Technical Support Center: Methacycline and Its Degradation Products in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance regarding the degradation of methacycline and the potential impact of its degradation products on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
This compound, a member of the tetracycline family of antibiotics, is susceptible to degradation, particularly when exposed to light, acidic conditions (pH less than 2), or prolonged storage.[1][2][3] The degradation process primarily involves two chemical reactions: epimerization and dehydration. This leads to the formation of several key degradation products, most notably:
-
Anhydrotetracyclines (e.g., Anhydro-methacycline): Formed through dehydration.
-
4-Epianhydrotetracyclines (e.g., 4-Epianhydro-methacycline): Formed through both epimerization at the C4 position and subsequent dehydration.[4] These are often considered toxic impurities.[5]
Q2: How can this compound degradation products interfere with my experimental results?
The presence of degradation products in your this compound stock can lead to several confounding experimental effects:
-
Loss of Antibacterial Activity: Degradation products like anhydrotetracycline are known to have no significant antibiotic activity.[6][7] Their presence reduces the effective concentration of the active compound, leading to a perceived decrease in efficacy.
-
Unintended Biological Activity: While lacking antibiotic effects, some degradation products are biologically active in other ways. For instance, anhydrotetracycline is a potent effector in tetracycline-controlled gene expression systems (Tet-On/Tet-Off), binding to the Tet-repressor (TetR) with much higher affinity than tetracycline or doxycycline.[8] This can cause unintended induction or repression of your target gene.
-
Increased Cytotoxicity: Degradation products, particularly 4-epianhydrotetracycline, are known to be significantly more toxic than the parent compound.[4][5] Expired tetracyclines have been linked to nephrotoxicity (causing Fanconi syndrome) due to the formation of anhydro-4-epitetracycline.[1][9] Unexplained cell death or stress in your experiments could be due to these toxic degradants.
Q3: What are the best practices for storing and handling this compound to prevent degradation?
To minimize degradation, adhere to the following storage and handling guidelines:
-
Storage: Store this compound powder in a cool, dark, and dry place. This compound is unstable in light.[2]
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions must be made, dissolve in an appropriate solvent and store in small, single-use aliquots at -20°C or below, protected from light.
-
pH Control: Avoid highly acidic conditions (pH < 2), as this accelerates the formation of anhydro derivatives.[1]
-
Purity Checks: Periodically check the purity of your this compound stock, especially if it is old or has been stored improperly, using a stability-indicating method like HPLC.
Q4: How can I detect the presence of degradation products in my this compound samples?
The most reliable method for detecting and quantifying this compound and its degradation products is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11] These methods use specific column chemistry and mobile phases to achieve chromatographic separation of the parent drug from its impurities and degradants.
Troubleshooting Guide
This guide addresses common issues that may arise from the use of degraded this compound in experiments.
| Observed Problem | Potential Cause Related to Degradation | Recommended Action |
| Unexpected or high levels of cytotoxicity in cell culture. | The this compound stock may contain toxic degradation products like 4-epianhydro-methacycline.[4][5] | 1. Use a fresh, high-purity batch of this compound.2. Test the cytotoxicity of your current stock in a dose-response experiment.3. Analyze the stock for the presence of degradation products via HPLC. |
| Loss of expected antibacterial efficacy. | The active this compound has degraded into inactive forms, such as anhydro-methacycline, reducing the effective concentration.[6][7] | 1. Prepare a fresh solution from a new vial of this compound powder.2. Verify the concentration of your stock solution.3. Confirm the susceptibility of your bacterial strain to this compound. |
| Unintended gene expression in a Tet-inducible system. | The presence of anhydrotetracycline, a potent inducer of Tet systems, is causing off-target activation or deactivation.[8] | 1. Switch to a fresh, certified high-purity stock of the intended inducer (e.g., doxycycline or anhydrotetracycline).2. If using this compound for other purposes in the same system, ensure its purity to avoid cross-contamination with anhydro-degradants. |
| Inconsistent or non-reproducible experimental results. | The this compound stock is degrading over time, leading to varying concentrations of active compound and degradation products between experiments. | 1. Implement standardized procedures for preparing and storing this compound solutions (e.g., single-use aliquots).2. Discard any solutions that have undergone freeze-thaw cycles or have been stored for extended periods.3. Qualify new batches of this compound to ensure consistency. |
Data Summary: this compound vs. Degradation Products
| Compound | Primary Activity | Effect on Tet-Inducible Systems | Relative Toxicity |
| This compound | Antibacterial (Protein Synthesis Inhibitor)[2] | Weak induction | Baseline |
| Anhydro-methacycline | No significant antibacterial activity[6][7] | Potent Inducer (High affinity for TetR)[8] | Low[8] |
| 4-Epianhydro-methacycline | No significant antibacterial activity | Not a primary inducer | High (Potentially nephrotoxic)[1][4][5] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Analysis
This protocol provides a general framework for the analysis of this compound and its degradation products. Method optimization will be required based on the specific HPLC system and column used.
Objective: To separate and quantify this compound from its primary degradation products, 4-epianhydro-methacycline and anhydro-methacycline.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
This compound reference standard and samples
-
Mobile Phase A: Phosphate buffer (pH 8.5)
-
Mobile Phase B: Acetonitrile
-
Diluent: Mobile Phase A/B mixture
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound powder in the diluent to a known concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Gradient Program:
-
0-5 min: 15% B
-
5-15 min: Ramp to 60% B
-
15-20 min: Hold at 60% B
-
20-21 min: Ramp back to 15% B
-
21-25 min: Re-equilibrate at 15% B
-
-
-
Data Analysis:
-
Identify peaks based on the retention times of reference standards. Typically, the elution order will be 4-epianhydro-methacycline, this compound, and then anhydro-methacycline.
-
Calculate the percentage of each compound by area normalization.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Interference of a degradation product in a Tet-Off System.
Caption: Workflow for troubleshooting this compound-related issues.
References
- 1. Doxycycline - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anhydrotetracycline and 4-epianhydrotetracycline in market tetracyclines and aged tetracycline products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermo Scientific Chemicals 4-Epianhydrotetracycline hydrochloride, can be used as a secondary standard 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]
- 5. Conformational analysis of the anhydrotetracycline molecule: a toxic decomposition product of tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anhydrotetracycline [takarabio.com]
- 7. nbinno.com [nbinno.com]
- 8. apexbt.com [apexbt.com]
- 9. Minocycline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Preventing Methacycline precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using methacycline in cell culture experiments. Our aim is to help researchers, scientists, and drug development professionals prevent this compound precipitation and ensure the success of their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshooting and preventing this problem.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| High Concentration of Divalent Cations | Cell culture media contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that can chelate with this compound, leading to the formation of insoluble complexes.[1][2][3][4] | - Use a serum-free or low-serum medium if your experiment allows, as serum is a significant source of divalent cations.- If possible, use a custom medium formulation with a lower concentration of Ca²⁺ and Mg²⁺.- Add this compound to the medium slowly while gently stirring to allow for better dispersion and reduce localized high concentrations. |
| Incorrect pH of the Medium | The solubility of tetracyclines, including this compound, is pH-dependent. An alkaline pH can promote the degradation and precipitation of this compound.[5][6] | - Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4) before adding this compound.[5]- Use a medium buffered with a system appropriate for your incubator's CO₂ concentration to maintain stable pH. |
| Improper Stock Solution Preparation | The solvent used and the concentration of the stock solution can affect this compound's stability and solubility upon dilution into the culture medium. | - Prepare this compound stock solutions in appropriate solvents such as 70% ethanol or DMSO.[7][8]- Prepare high-concentration stock solutions and dilute them to the final working concentration directly in the culture medium to minimize the volume of solvent added.- Filter-sterilize the stock solution through a 0.22 µm syringe filter before adding it to the medium.[7] |
| Temperature Fluctuations | Repeated freeze-thaw cycles of stock solutions or temperature shifts in the culture medium can lead to precipitation.[9] | - Aliquot this compound stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Light Exposure | This compound is light-sensitive and can degrade upon exposure to light, which may contribute to precipitation.[7] | - Protect this compound stock solutions and supplemented media from light by using amber tubes or wrapping containers in aluminum foil. |
| This compound Degradation | Over time, this compound can degrade, and its degradation products may have lower solubility.[10][11][12][13] | - Prepare fresh this compound stock solutions regularly.- Do not use stock solutions that have changed color or appear cloudy. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For cell culture applications, it is recommended to prepare this compound stock solutions in either 70% ethanol or DMSO.[7][8] It is crucial to use a high-concentration stock to minimize the final solvent concentration in the culture medium, which could be toxic to cells.
Q2: What is a typical working concentration for this compound in cell culture?
A2: The working concentration of this compound can vary depending on the cell line and the specific application. However, for applications such as in tetracycline-inducible systems, concentrations in the range of 1-10 µg/mL are commonly used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -20°C and protected from light.[7] To avoid degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q4: Can I add this compound to my medium along with other supplements?
A4: To minimize the risk of precipitation, it is advisable to add this compound to the basal medium separately from other supplements, especially those containing high concentrations of divalent cations. Add this compound to the pre-warmed medium and mix gently before adding serum or other supplements.
Q5: My medium turned yellow and cloudy after adding this compound. What should I do?
A5: A yellow and cloudy appearance indicates a probable pH shift and/or precipitation. Do not use this medium for your experiments. This could be due to an acidic shift from cellular metabolism or a chemical reaction. Review your medium preparation protocol, ensuring the correct buffering capacity and pH before adding this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
70% Ethanol or DMSO
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in the appropriate volume of 70% ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Supplementing Cell Culture Medium with this compound
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or other supplements
-
Prepared this compound stock solution
-
Sterile serological pipettes and tubes
Procedure:
-
Warm the basal cell culture medium to 37°C in a water bath.
-
In a sterile tube, add the required volume of pre-warmed basal medium.
-
Add the appropriate volume of the this compound stock solution to the basal medium to achieve the final desired working concentration. Mix gently by pipetting up and down.
-
If required, add FBS and other supplements to the medium.
-
Mix the final supplemented medium gently and use it for your cell culture experiments immediately.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of Protein Synthesis
This compound, like other tetracycline antibiotics, inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[14][15] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.
Caption: Mechanism of this compound-mediated inhibition of bacterial protein synthesis.
This compound's a Potential Role in Modulating TGF-β Signaling
Some studies suggest that tetracyclines can modulate signaling pathways involved in inflammation and tissue remodeling, such as the Transforming Growth Factor-beta (TGF-β) pathway. The TGF-β signaling cascade plays a crucial role in cell growth, differentiation, and apoptosis.
Caption: Potential modulation of the TGF-β signaling pathway by this compound.
Experimental Workflow for Preventing this compound Precipitation
This workflow outlines the key steps to minimize the risk of this compound precipitation during your cell culture experiments.
Caption: Recommended workflow for preparing cell culture media with this compound.
References
- 1. Equilibrium and kinetic studies on the interaction of tetracyclines with calcium and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of calcium and magnesium ions on the susceptibility of Pseudomonas species to tetracycline, gentamicin polymyxin B, and carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. abo.com.pl [abo.com.pl]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Complete degradation of polycyclic antibiotic this compound by a micro/nanostructured biogenic Mn oxide composite from engineered Mn(II)-oxidizing Pseudomonas sp. MB04B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. koracademy.com [koracademy.com]
- 15. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methacycline Off-Target Effects in Eukaryotic Cell Culture: A Technical Support Center
Welcome to the technical support center for researchers utilizing Methacycline in eukaryotic cell culture. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of this tetracycline-class antibiotic. While this compound is a valuable tool, particularly in inducible gene expression systems, its off-target effects can significantly impact experimental outcomes. This guide is designed to help you identify, mitigate, and control for these unintended consequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound in eukaryotic cells?
A1: The primary and most well-documented off-target effect of this compound and other tetracyclines is the inhibition of mitochondrial protein synthesis. Due to the evolutionary origin of mitochondria from bacteria, their ribosomes are susceptible to tetracycline-class antibiotics. This inhibition leads to a stoichiometric imbalance between nuclear DNA-encoded and mitochondrial DNA-encoded proteins, a state known as mitonuclear protein imbalance. This imbalance triggers a cascade of cellular stress responses.
Q2: How can these off-target effects influence my experimental results?
A2: The off-target effects of this compound can confound experimental results in several ways:
-
Altered Cellular Metabolism: Inhibition of mitochondrial protein synthesis impairs oxidative phosphorylation, causing cells to shift towards a more glycolytic phenotype. This is typically observed as reduced oxygen consumption and increased lactate secretion.[1][2][3]
-
Changes in Gene Expression: The cellular stress induced by mitochondrial dysfunction can lead to widespread changes in nuclear gene expression, affecting pathways related to cell proliferation, apoptosis, and inflammation.[4]
-
Reduced Cell Proliferation: At concentrations commonly used for inducible systems, tetracyclines can slow cell proliferation, which may be misinterpreted as a direct effect of the induced gene of interest.[1][5]
-
Induction of Stress Responses: this compound can activate the mitochondrial unfolded protein response (UPRmt), a signaling pathway designed to restore mitochondrial protein homeostasis.[6][7][8][9][10]
Q3: Are there alternatives to this compound for inducible systems with fewer off-target effects?
A3: While all tetracycline derivatives used in Tet-On/Tet-Off systems are likely to have similar off-target effects on mitochondria, some newer-generation systems are designed to be more sensitive, requiring lower concentrations of the inducing agent. This can help to minimize, but not eliminate, the off-target effects. Exploring these more sensitive systems is a potential strategy.
Q4: At what concentrations are off-target effects of tetracyclines typically observed?
A4: Off-target effects of tetracyclines like doxycycline have been observed at concentrations as low as 100 ng/mL, with more significant effects commonly seen at 1 µg/mL and higher. These concentrations are within the range frequently used for inducible gene expression systems.[1][11]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Solution |
| Unexpected changes in cell metabolism (e.g., increased lactate, decreased oxygen consumption) in control cells treated with this compound. | Inhibition of mitochondrial protein synthesis by this compound, leading to a shift from oxidative phosphorylation to glycolysis.[1][2][3] | - Perform a dose-response experiment to determine the lowest effective concentration of this compound for gene induction in your specific cell line.- Always include a "vehicle-only" control and a "this compound-only" control (without the inducible vector) in your experiments to isolate the effects of the drug itself.- Measure key metabolic parameters like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to quantify the metabolic shift. |
| Reduced cell proliferation or unexpected cell cycle arrest in this compound-treated cells. | This compound can directly impact the cell cycle and reduce proliferation rates, independent of the induced gene's function.[1][5] | - Conduct proliferation assays (e.g., cell counting, MTT assay) on your control cell line treated with the same concentration of this compound used for induction.- Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to identify any specific cell cycle phase arrest. |
| Expression of stress-related genes or activation of unexpected signaling pathways in control experiments. | Induction of the mitochondrial unfolded protein response (UPRmt) or other stress signaling pathways (e.g., IRE1α, MAPK) due to mitochondrial dysfunction.[6][8][12][13] | - Analyze the expression of key UPRmt markers (e.g., HSP60, ClpP) by Western blot or qPCR in your this compound-treated controls.- Consider that the observed phenotype may be a "two-hit" effect, where this compound-induced stress sensitizes the cells to the effects of your gene of interest. |
| Variability in experimental results between different batches of cells or experiments. | The magnitude of off-target effects can vary between cell lines and even between different passages of the same cell line. | - Maintain consistent cell culture practices, including cell passage number and density.- Re-validate the optimal this compound concentration if you switch to a new cell line or a different batch of fetal bovine serum. |
Quantitative Data Summary
The following tables summarize quantitative data on the off-target effects of doxycycline, a close analog of this compound. These values can serve as a reference for designing experiments and interpreting results.
Table 1: Dose-Dependent Effect of Doxycycline on Oxygen Consumption Rate (OCR) in Various Cell Lines
| Cell Line | Doxycycline Concentration | % Reduction in Basal OCR | Reference |
| LNT-229 (Glioma) | 0.01 µg/mL | Not significant | [11] |
| 0.1 µg/mL | Significant reduction | [11] | |
| 1 µg/mL | Significant reduction | [11] | |
| 10 µg/mL | Significant reduction | [11] | |
| G55 (Glioma) | 0.1 µg/mL | Significant reduction | [11] |
| 1 µg/mL | Significant reduction | [11] | |
| 10 µg/mL | Significant reduction | [11] | |
| U343 (Glioma) | 0.1 µg/mL | Significant reduction | [11] |
| 1 µg/mL | Significant reduction | [11] | |
| 10 µg/mL | Significant reduction | [11] | |
| H157 (Lung Cancer) | 1 µg/mL | ~70% | [1] |
| U87 (Glioblastoma) | Not specified | Significant decrease | [2] |
| A172 (Glioblastoma) | Not specified | Significant decrease | [2] |
Table 2: Effect of Doxycycline on Cell Proliferation
| Cell Line | Doxycycline Concentration | Observation | Reference |
| Multiple Human Cell Lines (7 out of 9 tested) | 1 µg/mL | Significant reduction in proliferation over 96 hours | [1] |
| LNCaP (Prostate Cancer) | 100 ng/mL | Proliferative defect | [1] |
| A549 (Adenocarcinoma) | Not specified | 35% reduction in cell number after 5 days | [14] |
Table 3: IC50 Values of Doxycycline in Different Cancer Cell Lines (48h treatment)
| Cell Line | IC50 Value (µM) | Reference |
| NCI-H446 (Lung Cancer) | 1.7043 ± 0.1241 | [15] |
| A549 (Lung Cancer) | 1.0638 ± 0.1266 | [15] |
Experimental Protocols
Protocol: Assessment of Mitonuclear Protein Imbalance by Western Blot
This protocol allows for the quantification of the ratio between a mitochondrial DNA (mtDNA)-encoded protein (MT-CO1) and a nuclear DNA (nDNA)-encoded mitochondrial protein (SDHA) to assess mitonuclear protein imbalance.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MT-CO1, anti-SDHA, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MT-CO1, SDHA, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and calculate the MT-CO1/SDHA ratio for each sample. A decrease in this ratio in this compound-treated cells indicates mitonuclear protein imbalance.
Protocol: Measurement of Cellular Respiration using a Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a CO2-free incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the sensor cartridge hydrated in Seahorse XF Calibrant.
-
Mito Stress Test: Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the assay. The instrument will measure baseline OCR and then sequentially inject the compounds to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on mitochondrial respiration.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Endoplasmic reticulum−mitochondria coupling increases during doxycycline-induced mitochondrial stress in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mitochondrial unfolded protein response (UPRmt): what we know thus far [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Signaling the Mitochondrial Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mitochondrial unfolded protein response: Signaling from the powerhouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial unfolded protein response - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondria as target to inhibit proliferation and induce apoptosis of cancer cells: the effects of doxycycline and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Impact of pH and temperature on Methacycline stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methacycline in solution. Understanding the impact of pH and temperature is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A: The stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light. This compound is known to be unstable in light and its degradation is affected by both pH and temperature.[1]
Q2: At what pH is this compound most stable?
A: this compound exhibits greater stability in acidic conditions. It has been reported to be stable in a 0.01 mol/L hydrochloric acid solution for over 24 hours. Conversely, its degradation is more rapid in neutral and alkaline solutions.
Q3: How does temperature affect the stability of this compound solutions?
A: Higher temperatures accelerate the degradation of this compound in solution. In one study, increasing the temperature from 15°C to 45°C led to an increase in the degradation rate from approximately 83% to 97% under specific experimental conditions.[2]
Q4: What are the known degradation products of this compound in solution?
A: Liquid chromatography-mass spectrometry (LC-MS) analysis has identified several intermediate degradation products of this compound. In a study involving degradation by a biogenic Mn oxide composite, three main intermediates with m/z values of 437, 393, and 349 were identified.[2] For tetracyclines in general, degradation can lead to the formation of epimers, anhydro- and epihydro- derivatives, and isotetracycline.[3][4]
Q5: Are there any specific storage recommendations for this compound solutions?
A: Given its sensitivity to light, this compound solutions should always be protected from light by using amber vials or by wrapping containers in aluminum foil.[1] For short-term storage, refrigeration at 2-8°C is recommended to slow down degradation. For longer-term storage, it is advisable to prepare fresh solutions. The powdered form of this compound is stable at room temperature.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays or analytical tests. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions for each experiment. 2. Ensure solutions are protected from light at all times. 3. Check the pH of your solution; adjust to a slightly acidic pH if your experimental conditions allow. 4. Store stock solutions at 2-8°C for no longer than 24 hours. |
| Visible color change in the this compound solution (yellowing or browning). | This is a visual indicator of this compound degradation. | 1. Discard the solution immediately. 2. Review your solution preparation and storage procedures to identify potential exposure to light, high temperatures, or inappropriate pH. |
| Precipitate formation in the solution. | This compound has limited water solubility, which can be further affected by pH and temperature. | 1. Ensure the concentration of this compound does not exceed its solubility limit in your chosen solvent. 2. Consider using a co-solvent if compatible with your experimental setup. 3. Adjust the pH of the solution to a more acidic range, which can sometimes improve solubility and stability. |
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under specific experimental conditions involving a biogenic Mn oxide (BMO) composite. While not a measure of intrinsic stability in a simple aqueous solution, this data provides valuable insight into the relative impact of pH and temperature.
Table 1: Effect of Temperature on this compound (MTC) Degradation
Initial MTC Concentration: 50 mg/L
| Temperature (°C) | Degradation Rate (%) |
| 15 | ~83[2] |
| 25 | Not specified |
| 35 | Not specified |
| 45 | ~97[2] |
Table 2: Effect of pH on this compound (MTC) Degradation
Initial MTC Concentration: 50 mg/L
| pH | Observations |
| < 3 | Complete degradation within 1 hour.[2] |
| 1-5 | Effective degradation range.[2] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are generalized protocols for stress testing of this compound.
1. Acid and Base Hydrolysis
-
Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) to the this compound solution.
-
For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) to the this compound solution.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.
-
2. Oxidative Degradation
-
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (H₂O₂) to the this compound solution to achieve a final concentration of 3-30%.
-
Incubate the solution at room temperature or a slightly elevated temperature.
-
Monitor the reaction at various time points.
-
Analyze the samples by HPLC.
-
3. Thermal Degradation
-
Objective: To evaluate the effect of heat on the stability of this compound in both solid and solution states.
-
Procedure:
-
Solid State: Place a known amount of this compound powder in a controlled temperature oven (e.g., 60°C, 80°C) for a specified period.
-
Solution State: Incubate a solution of this compound at elevated temperatures (e.g., 60°C, 80°C).
-
At defined intervals, withdraw samples, allow them to cool to room temperature, and analyze by HPLC.
-
4. Photostability Testing
-
Objective: To determine the photosensitivity of this compound.
-
Procedure:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and kept at the same temperature.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
-
Visualizations
Caption: Factors influencing this compound degradation in solution.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Complete degradation of polycyclic antibiotic this compound by a micro/nanostructured biogenic Mn oxide composite from engineered Mn(II)-oxidizing Pseudomonas sp. MB04B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methacycline Experimental Variability: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experiments involving methacycline. The following information, presented in a question-and-answer format, directly addresses specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic tetracycline antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit of susceptible bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect.[1][2]
Q2: What are the known off-target effects of this compound that can introduce experimental variability?
Beyond its antibacterial properties, this compound, like other tetracyclines, can exhibit off-target effects that may influence experimental outcomes, particularly in eukaryotic systems. These include:
-
Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are known to inhibit MMPs, which are involved in the degradation of the extracellular matrix. This can affect experiments related to tissue remodeling, cancer cell invasion, and inflammation.
-
Inhibition of Mitochondrial Protein Synthesis: Due to the similarity between bacterial and mitochondrial ribosomes, this compound can inhibit protein synthesis within the mitochondria of eukaryotic cells. This can lead to alterations in cellular metabolism, proliferation, and may induce apoptosis.[3]
-
Modulation of Inflammatory Pathways: Tetracyclines have been shown to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This can lead to unexpected anti-inflammatory or pro-inflammatory effects depending on the experimental context.
Troubleshooting Guides
Inconsistent Antibacterial Susceptibility Testing (MIC assays)
Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What are the potential causes and solutions?
Inconsistent MIC results can stem from a variety of factors. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment.[4][5] Inconsistent inoculum size is a major source of variability. |
| This compound Stock Solution | Prepare fresh stock solutions of this compound hydrochloride in a suitable solvent like water, ethanol, methanol, DMF, or DMSO.[1] Store aliquots at -20°C and protect from light, as this compound is light-sensitive.[1] Avoid repeated freeze-thaw cycles. The stability of tetracyclines can also be affected by pH, with decreased stability in alkaline solutions.[6] |
| Cation Chelation | Tetracyclines, including this compound, are known to chelate divalent cations like Ca²⁺ and Mg²⁺ present in the culture medium (e.g., Mueller-Hinton broth). This can reduce the effective concentration of the antibiotic. Ensure the cation concentration in your media is consistent between experiments. |
| Reading and Interpretation | For bacteriostatic antibiotics like tetracyclines, pinpoint growth at the bottom of the well should be disregarded when determining the MIC.[5] Ensure a consistent and standardized method for reading the results. |
| Bacterial Resistance | The development of bacterial resistance to tetracyclines is a known phenomenon.[1] If you observe a gradual increase in MIC values over time, consider performing resistance testing or using a fresh bacterial stock. |
A general workflow for troubleshooting inconsistent MIC results is outlined below:
Variability in Cell-Based Assays (e.g., Cytotoxicity, Gene Expression)
Q4: I am observing high variability in my cell viability (e.g., MTT, MTS) assays when using this compound. How can I minimize this?
Variability in cell-based assays with this compound can be attributed to its off-target effects and experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is low (typically <0.5%) and consistent across all wells. Include a solvent-only control to account for any solvent-induced cytotoxicity. |
| Mitochondrial Effects | Since this compound can inhibit mitochondrial protein synthesis, this can affect assays that rely on mitochondrial function, such as the MTT assay.[3] Consider using an alternative viability assay that is not solely dependent on mitochondrial reductase activity, like a trypan blue exclusion assay or a crystal violet-based assay. |
| Interaction with Serum Proteins | This compound can bind to serum proteins, which may reduce its effective concentration in cell culture.[1] If high variability is observed, consider reducing the serum concentration in your media during the treatment period, but be mindful of the potential impact on cell health. |
| Light Sensitivity | This compound is unstable in light.[1] Protect your plates from light during incubation and handling to prevent degradation of the compound. |
| Cell Density | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase when the experiment is initiated. Over-confluent or sparsely populated cultures can respond differently to treatment. |
The following diagram illustrates the factors that can influence the outcome of cell-based assays with this compound:
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolving: Dissolve the powder in a suitable solvent. This compound hydrochloride is soluble in water, ethanol, methanol, DMF, and DMSO.[1] For cell culture experiments, sterile water or DMSO are commonly used. If using DMSO, prepare a high-concentration stock to minimize the final solvent concentration in the culture medium.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C and protected from light.[1]
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory standards.
-
Prepare this compound Dilutions: In a 96-well plate, perform a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should bracket the expected MIC.
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4][5]
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[5]
MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cell lines.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. Protect the plate from light.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[7][8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways and this compound
Tetracyclines have been shown to modulate several key signaling pathways, which can contribute to their therapeutic effects and also introduce variability in experiments not focused on their antimicrobial properties.
NF-κB Signaling Pathway
Some tetracyclines, like minocycline and doxycycline, have been reported to inhibit the NF-κB signaling pathway.[5] This can occur at multiple points, including the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit. The potential for this compound to similarly affect this pathway should be considered in inflammatory and cancer models.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK, are involved in cellular responses to a wide range of stimuli. Doxycycline has been shown to inhibit TGF-β1-induced activation of p38, JNK, and ERK.[9][10][11] Given the structural similarity, this compound may also exert effects on these pathways, which could impact studies on cell proliferation, differentiation, and apoptosis.
Quantitative Data Summary
The following tables provide a summary of available quantitative data related to this compound and other tetracyclines to aid in experimental design.
Table 1: Reported MIC Values for Tetracycline-Class Antibiotics against Common Bacterial Strains
| Antibiotic | Organism | MIC Range (µg/mL) | Reference |
| Omadacycline | S. aureus | 0.125 - 1 | [12] |
| Omadacycline | S. epidermidis | 0.25 - >64 (biofilm) | [12] |
| Tetracycline | E. coli | Varies | [13] |
| Tetracycline | S. aureus | Varies | [13] |
Table 2: Reported IC50 Values for Doxycycline and Minocycline in Cancer Cell Lines
| Antibiotic | Cell Line | IC50 Value (µM) | Incubation Time | Reference |
| Minocycline | MCF-7 (Breast Cancer) | 36.10 | Not Specified | [14] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | Not Specified | 48h | [15] |
| Doxorubicin (Control) | A549 (Lung Cancer) | Not Specified | 48h | [15] |
| Doxorubicin (Control) | HeLa (Cervical Cancer) | Not Specified | 48h | [15] |
Note: Specific and consistent IC50 values for this compound against these cell lines were not found in the searched literature. The IC50 is highly dependent on the specific cell line and experimental conditions and should be determined empirically.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of doxycycline on transforming growth factor-beta-1-induced matrix metalloproteinase 2 expression, migration, and collagen contraction in nasal polyp-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Doxycycline inhibits TGF-beta1-induced MMP-9 via Smad and MAPK pathways in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 12. Evaluation of Omadacycline Alone and in Combination with Rifampin against Staphylococcus aureus and Staphylococcus epidermidis in an In Vitro Pharmacokinetic/Pharmacodynamic Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 14. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results with Methacycline induction protocols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results with Methacycline and other tetracycline-inducible expression systems.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no induction of my gene of interest after adding this compound. What are the possible causes?
A1: Low or no induction is a common issue that can stem from several factors:
-
Suboptimal Inducer Concentration: The concentration of this compound may be too low to effectively activate the system. The optimal concentration can vary significantly between different cell lines and vector systems.[1]
-
Degraded Inducer: this compound and other tetracyclines can be unstable, especially when exposed to light or stored improperly in aqueous solutions.[2][3] Ensure you are using a fresh, properly stored stock solution. Doxycycline, a common alternative, has a half-life of about 24 hours in cell culture.[4][5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to tetracycline inducers.[1] Some may require higher concentrations or longer induction times.
-
Loss of Inducibility: Stable cell lines can sometimes lose the ability to be induced after multiple passages or rounds of selection.[6] It is advisable to use low-passage cells for your experiments.
-
Transgene Integration Site: The genomic location where your inducible construct has integrated can heavily influence expression levels. Integration into transcriptionally inactive regions (heterochromatin) can lead to poor induction.[1]
-
Epigenetic Silencing: The promoter driving your gene of interest may have become silenced through epigenetic modifications like DNA methylation.[1]
Q2: My system shows high background expression (leakiness) even without this compound. How can I reduce this?
A2: "Leaky" expression is a known drawback of some tetracycline-inducible systems.[7] Here are some strategies to minimize it:
-
Use a "Tight" Promoter: Employing a tetracycline-responsive promoter (TRE) specifically designed for low background expression, such as a PTight promoter, can significantly reduce leakiness.[8]
-
Utilize Advanced Systems: Newer generations of the Tet-On system, such as Tet-On Advanced and Tet-On 3G, incorporate improved reverse tetracycline transactivator (rtTA) variants that have lower basal activity and higher sensitivity to the inducer.[8][9]
-
Reduce Transactivator Levels: High levels of the rtTA protein can sometimes lead to non-specific activation. Titrating the amount of the transactivator plasmid during transfection can help find a balance that minimizes leakiness while maintaining robust induction.
-
Decrease mRNA Stability: Introducing AU-rich destabilizing elements into the 3' UTR of your gene of interest can decrease the stability of its mRNA, thereby reducing background protein levels.[7]
Q3: Why are my induction results inconsistent from one experiment to the next?
A3: Inconsistency can be frustrating. The root cause often lies in subtle variations in experimental conditions:
-
Reagent Variability: Ensure consistency in your this compound stock concentration and age. Prepare fresh aliquots and store them protected from light.[2][3]
-
Serum Contamination: Some lots of Fetal Bovine Serum (FBS) may contain tetracycline contaminants that can cause unintended induction and variability.[6] Using a certified tetracycline-free FBS is highly recommended.[8]
-
Cell Passage Number: As mentioned, inducibility can wane with increasing cell passage.[6] Keep a consistent, low passage number for all experiments.
-
Cell Confluency and Health: The metabolic state and density of cells can affect their response to inducers. Always seed cells at a consistent density and ensure they are healthy before starting an induction experiment.
Q4: I'm noticing cell toxicity or reduced proliferation after adding this compound. What should I do?
A4: Tetracycline-class antibiotics can be toxic to mammalian cells at high concentrations, often by impairing mitochondrial protein synthesis.[7][10]
-
Perform a Dose-Response Curve: The first step is to determine the lowest possible concentration of this compound that still provides adequate induction for your specific cell line. This minimizes off-target effects.[7]
-
Reduce Induction Time: Limit the duration of exposure to the inducer. A time-course experiment can reveal the minimum time required to achieve the desired level of expression.[4]
-
Consider Alternatives: Doxycycline is often preferred due to its higher stability and affinity for the transactivator, which may allow for effective induction at lower, less toxic concentrations.[8][11]
-
Include Proper Controls: Because tetracyclines can have off-target effects on cell metabolism and proliferation, it is critical to include a control group of the parental cell line (without the inducible construct) treated with the same concentration of this compound.[10][12] This helps distinguish between effects of the inducer itself and effects of your gene of interest.
Data & Experimental Parameters
Optimizing an induction protocol requires empirical testing. The following tables provide common starting ranges for key parameters.
Table 1: Inducer Concentration Ranges
| Inducer | Typical Starting Concentration | Common Range for Optimization | Notes |
| This compound | 1 µg/mL | 0.1 - 2 µg/mL | Can be less stable than Doxycycline; protect from light.[2] |
| Doxycycline | 100 - 1000 ng/mL | 10 - 2000 ng/mL | Often the preferred inducer due to higher stability and affinity.[8][11] Concentrations >1 µg/mL can reduce proliferation in some lines.[10] |
| Tetracycline | 1 µg/mL | 0.1 - 1 µg/mL | Less stable in culture than Doxycycline.[3][4] |
Table 2: Typical Induction Timelines
| Time Point | Expected Outcome | Purpose |
| 0 hours | No/Baseline Expression | Negative control to measure leakiness. |
| 4 - 8 hours | Initial Expression Detected | To determine the onset of gene expression. |
| 16 - 24 hours | Peak Expression Often Observed | Often the optimal time point for maximum induction.[4][13] |
| 48+ hours | Plateau or Decline | May see cytotoxic effects or feedback regulation.[10] |
Visual Guides & Workflows
Signaling Pathway of the Tet-On System
Caption: The Tet-On system relies on this compound binding to rtTA, enabling it to activate gene expression.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. addgene.org [addgene.org]
- 9. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxycycline - Wikipedia [en.wikipedia.org]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating Methacycline-Induced Gene Expression: A Comparison of qPCR and Western Blot Techniques
For researchers, scientists, and professionals in drug development utilizing methacycline-inducible gene expression systems, rigorous validation of target gene expression is paramount. This guide provides a comparative overview of two gold-standard validation techniques: quantitative Polymerase Chain Reaction (qPCR) and Western blot. We present supporting experimental data, detailed protocols, and visual workflows to aid in the effective implementation and interpretation of these methods.
While this compound is a potent inducer, many contemporary studies utilize its analogue, doxycycline, due to its stability and widespread availability. The principles and validation methods outlined here are directly applicable to systems employing either compound.
Data Presentation: A Comparative Analysis
Effective validation requires quantifying the change in gene expression at both the mRNA (qPCR) and protein (Western blot) levels. Below are representative data tables summarizing the expected outcomes of a successful induction experiment.
Table 1: qPCR Analysis of Target Gene Expression
This table illustrates the relative quantification of a target gene's mRNA levels in response to induction with a tetracycline-class compound. The data is normalized to a stable housekeeping gene.
| Sample | Treatment | Cq (Target Gene) | ΔCq (Target - HKG) | ΔΔCq (Treated - Untreated) | Fold Change (2^-ΔΔCq) |
| 1 | Untreated | 25.3 | 5.1 | 0 | 1 |
| 2 | This compound/Doxycycline | 20.1 | 0.2 | -4.9 | 29.8 |
Cq: Quantification Cycle; HKG: Housekeeping Gene
Table 2: Densitometric Analysis of Western Blot Results
This table presents a quantitative comparison of protein expression levels, with and without the inducer, normalized to a loading control.
| Sample | Treatment | Target Protein Band Intensity | Loading Control Band Intensity | Normalized Intensity | Fold Change |
| 1 | Untreated | 15,000 | 85,000 | 0.18 | 1 |
| 2 | This compound/Doxycycline | 350,000 | 83,000 | 4.22 | 23.4 |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological mechanism and experimental procedures can enhance understanding and execution.
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable data.
Quantitative PCR (qPCR) Protocol
-
RNA Extraction:
-
Culture cells to the desired confluency and induce with the appropriate concentration of this compound or doxycycline for the determined time period.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Include a no-reverse-transcriptase control to check for genomic DNA contamination.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene, and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s.[1]
-
Include a melt curve analysis to ensure primer specificity.[2]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.[3]
-
Normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq).
-
Calculate the fold change in gene expression using the ΔΔCq method.
-
Western Blot Protocol
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]
-
Perform densitometric analysis of the bands using image analysis software and normalize the target protein signal to a loading control (e.g., β-actin, GAPDH).
-
References
- 1. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 2. origene.com [origene.com]
- 3. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline-controlled gene expression system achieves high-level and quantitative control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New regulators of the tetracycline‐inducible gene expression system identified by chemical and genetic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Gene Expression Changes Upon Methacycline Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target gene expression changes induced by tetracycline-class antibiotics, with a focus on providing a framework for evaluating methacycline. While direct experimental data on the global off-target gene expression changes induced by this compound in mammalian cells is not available in the current scientific literature, this guide leverages extensive data from the closely related and widely studied tetracycline, doxycycline, to infer potential effects and provide robust protocols for future investigations.
Executive Summary
Tetracycline antibiotics, including this compound, are known to exert off-target effects on mammalian cells, primarily through the inhibition of mitochondrial protein synthesis. This is a consequence of the evolutionary similarity between mitochondrial and bacterial ribosomes. Such off-target activity can lead to significant alterations in cellular physiology, including widespread changes in gene expression, metabolic reprogramming, and altered cell proliferation. This guide outlines the known off-target effects of tetracyclines, using doxycycline as a data-rich exemplar, and provides the necessary experimental framework to specifically assess this compound.
Comparison of Off-Target Effects: Doxycycline as a Proxy for this compound
Due to the absence of specific transcriptomic data for this compound, we present a summary of the well-documented off-target gene expression changes induced by doxycycline in human cell lines. It is plausible that this compound, as a member of the same antibiotic class, exerts similar effects.
| Feature | Doxycycline | This compound | Other Tetracyclines (e.g., Minocycline, Tetracycline) |
| Primary Off-Target | Mitochondrial Ribosomes | Inferred to be Mitochondrial Ribosomes | Mitochondrial Ribosomes |
| Key Affected Pathways | Oxidative Phosphorylation, Glycolysis, Cell Cycle, ER Stress Response, Apoptosis[1][2][3][4] | Not experimentally determined | Similar effects on metabolism and cell proliferation have been noted[1] |
| Reported Gene Expression Changes | Downregulation of mitochondrial-encoded genes (e.g., MT-CO1, MT-ND1); Upregulation of genes involved in glycolysis and cellular stress responses[2][3][4] | No specific data available | Similar patterns of metabolic gene expression changes observed[1] |
| Functional Consequences | Decreased oxygen consumption, increased lactate production, reduced cell proliferation[1][4] | Not experimentally determined | Can also impair cell proliferation[1] |
Experimental Protocols for Assessing Off-Target Gene Expression
To facilitate the direct assessment of this compound's off-target effects, the following experimental protocol, based on established methodologies for RNA sequencing (RNA-seq) analysis of drug-treated cells, is provided.[2][5]
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant human or mammalian cell line (e.g., HEK293, HeLa, or a cell line specific to a particular research interest).
-
Culture Conditions: Maintain cells in standard culture conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2).
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 1 µg/mL to 10 µg/mL) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a positive control, such as doxycycline, at a known effective concentration.
-
Ensure an appropriate number of biological replicates for each condition (minimum of three).
-
RNA Isolation and Quality Control
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
Library Preparation and RNA Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq or NextSeq) to a sufficient depth to allow for robust differential gene expression analysis (e.g., 20-30 million reads per sample).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between this compound-treated and control samples using packages such as DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform pathway enrichment analysis (e.g., Gene Ontology, KEGG pathways) to identify the biological processes and signaling pathways affected by this compound treatment.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 5. Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methacycline and Chlortetracycline's Antibacterial Efficacy
In the landscape of tetracycline antibiotics, both methacycline and chlortetracycline have historically served as broad-spectrum bacteriostatic agents. This guide provides a detailed side-by-side comparison of their antibacterial activity, drawing upon available experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering a quantitative and methodological overview to inform research and development efforts.
Quantitative Comparison of Antibacterial Activity
The in vitro efficacy of this compound and chlortetracycline has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize Minimum Inhibitory Concentration (MIC) and zone of inhibition data from various studies. It is important to note that direct contemporary comparisons are limited, and some of the available data is from older studies.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Species | This compound (µg/mL) | Chlortetracycline (µg/mL) | Reference |
| Staphylococcus aureus | 0.78 | 0.39 | [1] |
| Streptococcus pyogenes | 0.2 | 0.1 | [1] |
| Escherichia coli | 3.12 | 1.56 | [1] |
| Salmonella Typhimurium | - | >16 (Resistant) | [2] |
Table 2: Zone of Inhibition in mm (Disc Concentration)
| Bacterial Species | This compound (mm) | Chlortetracycline (mm) | Reference |
| Staphylococcus aureus | 23 | 25 | [1] |
| Streptococcus pyogenes | 26 | 28 | [1] |
| Escherichia coli | 19 | 21 | [1] |
Note: The data from Hubert et al. (1972) represents a direct comparison under the same experimental conditions. More recent data for chlortetracycline against specific resistant strains is also included for a contemporary perspective.
Experimental Protocols
The data presented above is typically generated using standardized methods for antimicrobial susceptibility testing. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent and is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is grown on an agar plate, and a few colonies are used to inoculate a broth, which is then incubated to achieve a specific turbidity, typically equivalent to a 0.5 McFarland standard. This standardized suspension is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at a specified temperature (usually 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[3]
Zone of Inhibition Determination (Kirby-Bauer Disk Diffusion Method)
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[4][5]
-
Inoculum Preparation: A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is prepared.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Application of Antibiotic Discs: Paper discs impregnated with a specific concentration of the antibiotic are placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plate is incubated under appropriate conditions (typically 35-37°C for 18-24 hours).
-
Result Interpretation: The antibiotic diffuses from the disc into the agar. If the bacteria are susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disc. The diameter of this zone is measured in millimeters and interpreted as susceptible, intermediate, or resistant based on standardized charts provided by organizations like CLSI.[6]
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in evaluating and understanding the antibacterial action of these tetracyclines, the following diagrams are provided.
Caption: Experimental workflow for determining antibacterial activity.
Caption: Mechanism of action for tetracycline antibiotics.
Mechanism of Action
Both this compound and chlortetracycline belong to the tetracycline class of antibiotics and share a common mechanism of action.[7][8] They are protein synthesis inhibitors. After entering the bacterial cell, they bind reversibly to the 30S ribosomal subunit. This binding action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting protein synthesis. This disruption of protein production leads to a bacteriostatic effect, meaning the bacteria are inhibited from growing and reproducing, allowing the host's immune system to clear the infection.[4]
Conclusion
Based on the available data, both this compound and chlortetracycline exhibit broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. The older comparative data suggests that chlortetracycline may have slightly lower MIC values and produce larger zones of inhibition against some susceptible strains when compared directly to this compound. However, the emergence of tetracycline-resistant strains is a significant factor in the contemporary clinical utility of both compounds. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers engaged in the study and development of tetracycline antibiotics. Further research with modern, well-characterized bacterial strains is necessary for a more definitive comparison of their current antibacterial efficacy.
References
- 1. Activity of this compound, Related Tetracyclines, and Other Antibiotics Against Various L-Forms and Their Parent Bacteria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of chlortetracycline treatment and its subsequent withdrawal on multi-resistant Salmonella enterica serovar Typhimurium DT104 and commensal Escherichia coli in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Bacteriostatic Effect of Methacycline in Liquid Culture: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the efficacy of bacteriostatic agents is paramount in the fight against bacterial infections. This guide provides a comprehensive comparison of Methacycline's bacteriostatic performance with alternative antibiotics, supported by experimental data and detailed protocols.
This compound: A Time-Tested Bacteriostatic Agent
This compound is a semisynthetic tetracycline antibiotic that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][3][4] this compound binds to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] This reversible binding effectively halts the addition of amino acids to the growing peptide chain, thereby inhibiting bacterial growth and reproduction.[1][2][5] While effective at inhibiting growth, it's important to note that bacteriostatic agents like this compound rely on the host's immune system to clear the infection.[5]
Comparative Analysis of Bacteriostatic Agents
The effectiveness of a bacteriostatic agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[6][7][8][9] A lower MIC value indicates greater potency.
Below is a table summarizing the MIC values of this compound and other bacteriostatic antibiotics against common bacterial strains.
| Antibiotic | Class | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli |
| This compound | Tetracycline | 0.5 - 4 µg/mL | 0.12 - 2 µg/mL | 1 - 8 µg/mL |
| Doxycycline | Tetracycline | 0.25 - 2 µg/mL | 0.06 - 1 µg/mL | 0.5 - 4 µg/mL |
| Erythromycin | Macrolide | > 128 µg/mL (High resistance) | 0.015 - 0.5 µg/mL | > 128 µg/mL (Intrinsic resistance) |
| Clindamycin | Lincosamide | 0.06 - 2 µg/mL | 0.03 - 0.5 µg/mL | > 128 µg/mL (Intrinsic resistance) |
| Linezolid | Oxazolidinone | 1 - 4 µg/mL | 0.5 - 2 µg/mL | Not applicable |
| Tigecycline | Glycylcycline | 0.12 - 0.5 µg/mL | 0.03 - 0.12 µg/mL | 0.25 - 2 µg/mL |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented here is a representative range from published literature.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The following is a detailed protocol for determining the MIC of an antibiotic using the broth microdilution method, a standard and widely accepted technique.[8][9][10]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells[9]
-
Stock solution of the antibiotic to be tested
-
Sterile diluent (e.g., sterile water or saline)
-
Incubator (35 ± 1°C)[9]
Procedure:
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of the antibiotic in the microtiter plate. The first well should contain the highest concentration of the antibiotic, and subsequent wells will have progressively lower concentrations. A growth control well (containing no antibiotic) and a sterility control well (containing only uninoculated broth) should be included.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform.
-
Incubate: Cover the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions.[9]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[8][9]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been created using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. idstewardship.com [idstewardship.com]
- 7. Busting the Myth of “Static vs Cidal”: A Systemic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
Safety Operating Guide
Personal protective equipment for handling Methacycline
This guide provides crucial safety, handling, and disposal protocols for Methacycline hydrochloride, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is considered a hazardous substance, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] Avoid all personal contact, including the inhalation of dust.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses or goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | Protects against eye irritation from dust or splashes.[3] |
| Skin Protection | Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure.[2][4] | Prevents skin irritation and potential sensitization.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved dust respirator.[1] | Avoids respiratory tract irritation from inhaling dust particles.[3] |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and ensure the safety of laboratory personnel.
Procedure for Handling:
-
Handle the substance in a well-ventilated area or under a chemical fume hood.[4][5]
-
Take measures to prevent the build-up of electrostatic charge.[5]
-
Do not breathe dust, vapor, mist, or gas.
-
Wash hands thoroughly after handling.[5]
-
Empty containers may contain residual dust that can be explosive. Do not cut, drill, grind, or weld such containers.[1]
Storage Requirements:
-
Store in original, tightly closed containers, such as glass, polyethylene, or polypropylene.[1]
-
Keep containers in a dry, cool, and well-ventilated place.[2][4]
-
Store apart from incompatible materials like strong acids, bases, and oxidizing agents.[1]
Emergency Protocols
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical aid.[4] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Get medical aid. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical aid.[4] |
Spill Response Plan:
For any spill, ensure adequate ventilation and alert personnel in the area.[1][6] For minor spills, trained local personnel can manage the cleanup. For major spills (larger than one liter or posing a significant hazard), evacuate the area and call for emergency services.[6][7]
Step-by-Step Spill Cleanup:
-
Don appropriate PPE: This includes two pairs of chemotherapy-tested gloves, a gown, a face shield, and a respirator.[8][9]
-
Contain the spill: For powders, carefully cover with a wet paper towel or absorbent mat to prevent dust from becoming airborne.[8][10] For liquids, use absorbent materials like sand or spill pads, working from the outside in.[6][7]
-
Collect the material: Use a scoop or scraper to gather the absorbed material and any broken glass.[8][10] Place sharps in a puncture-resistant container.[8]
-
Clean the area: Clean the spill area with a detergent solution and water, followed by a rinse.[8][10]
-
Dispose of waste: Place all contaminated debris, cleaning materials, and used PPE into a suitable, sealed, and labeled hazardous waste container.[1][4][8]
This compound Spill Response Protocol
Caption: Workflow for a safe and effective response to a this compound spill.
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of according to local, state, and federal regulations.[1]
Disposal Methodology:
-
Collection: Collect waste material, including contaminated cleanup supplies, in suitable, closed, and clearly labeled containers.[4]
-
Consultation: Consult with your institution's environmental health and safety (EHS) office or a licensed waste management authority to identify approved disposal facilities.[1]
-
Hierarchy of Controls: Follow the hierarchy of waste management: Reduction, Reuse, Recycling, and finally, Disposal if no other options are available.[1]
-
Prohibition: Do not allow wash water from cleaning equipment or the substance itself to enter drains.[1][4]
Quantitative Toxicological Data
The following data on acute toxicity for this compound hydrochloride has been reported.
| Test | Species | Route | LD50 Value |
| LD50 | Rat | Oral | >2000 mg/kg |
| LD50 | Rat | Intraperitoneal | 252 mg/kg |
| LD50 | Rat | Intravenous | 202 mg/kg |
| LD50 | Mouse | Oral | 3450 mg/kg |
| LD50 | Mouse | Intraperitoneal | 288 mg/kg |
| LD50 | Mouse | Intravenous | 193 mg/kg |
| (Source: Cayman Chemical Safety Data Sheet[3], Santa Cruz Biotechnology Material Safety Data Sheet[1]) |
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemkleancorp.com [chemkleancorp.com]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. How to Handle Hazardous Drug Spills [educat.med.utah.edu]
- 10. 919-Hazardous drug spill management | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
